IR-820
Description
Properties
Molecular Formula |
C46H50ClN2NaO6S2 |
|---|---|
Molecular Weight |
849.5 g/mol |
IUPAC Name |
sodium 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 |
InChI Key |
RANIQVAJHXBIAY-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Spectral Behavior of IR-820: A Technical Guide to its Solvent-Dependent Photophysics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of the near-infrared (NIR) cyanine dye IR-820, with a particular focus on its behavior in different solvent environments. Understanding these properties is critical for applications ranging from in vivo imaging and photothermal therapy to the development of advanced diagnostic probes. This document provides a consolidated resource of quantitative spectral data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the full potential of this compound.
Core Spectral Properties of this compound: A Solvent-Dependent Analysis
The photophysical characteristics of this compound, a heptamethine cyanine dye, are profoundly influenced by the polarity and nature of its surrounding solvent. This phenomenon, known as solvatochromism, manifests as shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. These variations are critical considerations for optimizing the performance of this compound in diverse experimental and physiological settings.
The following table summarizes the key spectral properties of this compound in a range of solvents, compiled from various studies.
| Solvent | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) | Quantum Yield (Φ_F_) (%) |
| Water | ~685-691[1][2] | ~829[3] | 0.313[3] |
| 10% Fetal Bovine Serum (FBS) | ~793[3] | ~858[3] | 2.521[3] |
| Methanol | 820[1][4] | 850[4] | Not Reported |
| Ethanol | Not Reported | 945 (for a modified this compound)[4] | 7.7[4] |
| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported | Not Reported |
Note: The spectral properties of cyanine dyes can be sensitive to concentration and purity. The data presented here is a synthesis of reported values and should be considered as a reference.
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments.
Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs_) of this compound in a specific solvent.
Materials:
-
This compound dye
-
Spectroscopic grade solvents (e.g., water, methanol, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mg/mL. Ensure the dye is fully dissolved. Due to the potential for aggregation, sonication may be employed.
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent to achieve a final concentration range where the absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Measurement: Rinse the cuvette with a small amount of the this compound working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of at least 600 nm to 900 nm.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_abs_).
Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λ_em_) and the relative fluorescence quantum yield (Φ_F_) of this compound.
Materials:
-
This compound dye and a suitable fluorescence standard (e.g., ICG in DMSO with a known quantum yield)[3]
-
Spectroscopic grade solvents
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample and Standard Preparation: Prepare a series of solutions of both this compound and the reference standard in the desired solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λ_abs_ of this compound determined from the absorption spectroscopy. Set the emission and excitation slit widths (e.g., 5 nm).
-
Emission Spectrum Measurement: Record the fluorescence emission spectrum of the this compound solution over a wavelength range that covers the expected emission (e.g., 800 nm to 1000 nm).
-
Standard Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the emission spectrum of the reference standard.
-
Data Analysis (Emission Maximum): Identify the wavelength of maximum fluorescence intensity (λ_em_).
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ_F_) can be calculated using the following equation:
Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²)
Where:
-
Φ_F_ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing Experimental Workflows and Solvent Effects
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow for spectral characterization and the influence of the solvent environment on the photophysical properties of this compound.
Caption: Experimental workflow for determining the spectral properties of this compound.
Caption: Influence of solvent polarity on the spectral properties of this compound dye.
Conclusion
The spectral properties of this compound are highly sensitive to the solvent environment, a characteristic that can be both a challenge and an opportunity. While necessitating careful consideration of the medium in experimental design, this solvent-dependent behavior also opens avenues for the development of environmentally sensitive probes. For professionals in drug development and biomedical research, a thorough understanding of these photophysical fundamentals is paramount for the successful application of this compound in preclinical and potentially clinical settings. This guide provides a foundational repository of data and protocols to support these endeavors.
References
The Dual Photoreactivity of IR-820: A Technical Guide to its Photosensitizing Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a heptamethine cyanine dye, has emerged as a potent photosensitizer with significant potential in photothermal therapy (PTT) and photodynamic therapy (PDT). Its strong absorption in the near-infrared (NIR) region allows for deeper tissue penetration of light, a critical advantage for treating solid tumors. This in-depth technical guide elucidates the core mechanisms of action of this compound as a photosensitizer, providing a comprehensive resource for researchers and drug development professionals. We will delve into its photophysical and photochemical properties, the downstream signaling pathways it triggers, and detailed experimental protocols for its evaluation.
Photophysical and Photochemical Properties of this compound
Upon absorption of NIR light, this compound is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can relax back to the ground state via non-radiative decay, generating heat (photothermal effect), or it can undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state is the key intermediate for its photodynamic activity.
Data Presentation: Photophysical and Photochemical Parameters
The following table summarizes the key quantitative data for this compound's photophysical and photochemical properties. It is important to note that a definitive singlet oxygen quantum yield (ΦΔ) for this compound is not consistently reported in the literature, highlighting a need for further standardized characterization.
| Parameter | Value | Solvent/Medium | Citation |
| Maximum Absorption (λmax) | ~793 nm | Serum | |
| ~691-710 nm | Water/Aqueous solution | [1] | |
| Maximum Emission (λem) | ~858 nm | Serum | |
| ~820-829 nm | Water/Aqueous solution | [1] | |
| Fluorescence Quantum Yield (ΦF) | 2.521% | 10% Fetal Bovine Serum | |
| 0.313% | Water | ||
| Singlet Oxygen Quantum Yield (ΦΔ) | Not consistently reported | - | - |
| Photothermal Conversion Efficiency (η) | ~25.23% (in liposomes) | Aqueous solution |
Mechanism of Action in Photodynamic and Photothermal Therapy
This compound exhibits a dual mechanism of action, capable of inducing both photothermal and photodynamic effects, making it a versatile theranostic agent.
Photothermal Therapy (PTT)
The primary mechanism of this compound in PTT is the conversion of absorbed light energy into heat. This localized hyperthermia leads to protein denaturation, membrane disruption, and ultimately, cell death, primarily through the induction of apoptosis.
Photodynamic Therapy (PDT)
In its triplet excited state (T₁), this compound can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions. These can then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide anion (O₂⁻) and hydroxyl radicals (•OH).
-
Type II Reaction: The excited photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
While the generation of ROS by this compound upon photoactivation is established, the relative contributions of Type I and Type II pathways have not been definitively quantified for this specific photosensitizer. The production of these ROS leads to oxidative stress, damaging cellular components and triggering programmed cell death pathways.
Cellular Signaling Pathways Activated by this compound
The cellular response to this compound-mediated phototherapy is complex, involving the activation of multiple signaling cascades that culminate in cell death. Apoptosis and autophagy are two prominent mechanisms observed.
Apoptosis Induction
This compound-induced phototoxicity, through both PTT and PDT, is a potent inducer of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of caspase activation.
Autophagy Induction
Autophagy, or "self-eating," is a catabolic process that can be triggered by cellular stress, including that induced by PDT. The role of autophagy in response to this compound can be context-dependent, acting as either a pro-survival or a pro-death mechanism. A key hallmark of autophagy is the conversion of cytosolic LC3-I to lipidated LC3-II, which is recruited to autophagosome membranes.
Detailed Experimental Protocols
This section provides methodologies for key experiments to evaluate the photosensitizing properties of this compound.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Principle: This protocol uses 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. The decrease in DPBF absorbance upon reaction with singlet oxygen is monitored spectrophotometrically. A reference photosensitizer with a known ΦΔ is used for comparison.
Materials:
-
This compound
-
Reference photosensitizer (e.g., Methylene Blue, Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., 660 nm or 808 nm laser)
-
Quartz cuvettes
-
Appropriate solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare a solution of the reference photosensitizer and DPBF in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength. The DPBF concentration should be around 50 µM.
-
Record the initial absorbance spectrum of the solution, focusing on the DPBF absorbance peak (around 410-415 nm).
-
Irradiate the solution with the light source for a defined period.
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat steps 4 and 5 for several time intervals to monitor the decay of DPBF absorbance.
-
Repeat the entire procedure (steps 2-6) with this compound instead of the reference photosensitizer, keeping all other conditions (DPBF concentration, light intensity, solvent) identical.
-
Calculate the rate of DPBF degradation for both this compound and the reference.
-
The singlet oxygen quantum yield of this compound (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
This compound
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Light source for irradiation
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, chamber slides).
-
Incubate the cells with a desired concentration of this compound for a specific duration to allow for cellular uptake.
-
Wash the cells with PBS to remove extracellular this compound.
-
Incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Irradiate the cells with the appropriate wavelength and dose of light.
-
Immediately after irradiation, measure the fluorescence of DCF using a fluorescence microscope or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
Include appropriate controls: cells only, cells with this compound but no light, cells with light but no this compound.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
Light source for irradiation
Procedure:
-
Seed cells and treat with this compound and light as described in the ROS detection protocol.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Assessment of Autophagy by LC3-II Conversion (Western Blot)
Principle: This method detects the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
-
Light source for irradiation
Procedure:
-
Treat cells with this compound and light.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Conclusion
This compound is a promising photosensitizer with a dual mechanism of action that can be harnessed for both photothermal and photodynamic cancer therapies. Its strong NIR absorption provides a significant advantage for treating deep-seated tumors. While its role in PTT-induced apoptosis is well-documented, further research is needed to fully elucidate the specifics of its PDT mechanism, including a definitive singlet oxygen quantum yield and the detailed signaling pathways governing apoptosis and autophagy. The experimental protocols provided in this guide offer a framework for researchers to further investigate and optimize the therapeutic potential of this compound. A thorough understanding of its multifaceted mechanism of action will be crucial for the successful clinical translation of this versatile photosensitizer.
References
Unveiling the Luminescence of IR-820: A Technical Guide to its Near-Infrared Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescence quantum yield of IR-820, a versatile cyanine dye with significant applications in biomedical imaging and photothermal therapy. This document details the quantitative quantum yield data, outlines the experimental protocols for its determination, and presents visual representations of its photophysical behavior and experimental workflows.
Quantitative Overview: Fluorescence Quantum Yield of this compound
The fluorescence quantum yield (Φf) of a fluorophore is a critical parameter that quantifies its emission efficiency, defined as the ratio of photons emitted to photons absorbed. For this compound, this property is highly dependent on its environment, particularly the solvent. A notable enhancement in quantum yield is observed when this compound is in a biological medium like serum compared to an aqueous solution. This is attributed to the interaction of this compound with serum proteins, primarily albumin, which leads to the formation of nanoparticle-like complexes. This association reduces aggregation-caused quenching (ACQ), a phenomenon where dye molecules in close proximity non-radiatively dissipate their excitation energy, thus diminishing fluorescence.
| Condition | Fluorescence Quantum Yield (Φf) | Reference |
| In water | 0.313% | [1][2] |
| In 10% Fetal Bovine Serum (FBS) | 2.521% | [1][2] |
The Photophysics of Enhanced Fluorescence in Biological Media
The significant increase in this compound's quantum yield in serum is not due to the modulation of a specific biological signaling pathway but rather a direct consequence of its interaction with serum proteins. The following diagram illustrates this photophysical mechanism.
Caption: Photophysical mechanism of this compound fluorescence enhancement in serum.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The fluorescence quantum yield of this compound can be determined using the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield. Indocyanine green (ICG) is a commonly used reference standard in the near-infrared region.
Materials and Equipment
-
This compound: Analyte solution.
-
Indocyanine Green (ICG): Standard solution with a known quantum yield in a suitable solvent (e.g., DMSO).
-
Solvents: Deionized water, 10% Fetal Bovine Serum (FBS), Dimethyl sulfoxide (DMSO).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorometer: Capable of excitation and emission in the near-infrared range.
-
Quartz Cuvettes: 1 cm path length.
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water and another in 10% FBS.
-
Prepare a stock solution of the ICG standard in DMSO.
-
From the stock solutions, prepare a series of dilutions for both this compound and ICG, ensuring that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner-filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be identical for both the sample and the standard.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectra of the this compound solutions and the ICG standard solution.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and ICG series.
-
The slope of the resulting linear fit for each series represents the gradient (Grad).
-
Calculate the quantum yield of this compound (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard (ICG).
-
Gradx and Gradst are the gradients of the plots for this compound and ICG, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the this compound and ICG solutions, respectively.
-
Experimental Workflow: In Vivo Near-Infrared Imaging with this compound
This compound's enhanced fluorescence in biological media makes it a valuable tool for in vivo imaging applications, such as angiography and tumor visualization. The following diagram outlines a typical experimental workflow for in vivo NIR-II fluorescence imaging using this compound.
Caption: A generalized workflow for in vivo NIR-II imaging using this compound.
Conclusion
This compound is a potent near-infrared fluorophore whose quantum yield is dramatically enhanced in biological environments due to its interaction with serum proteins. This property, combined with its favorable photostability, makes it an excellent candidate for various in vivo imaging and therapeutic applications. Understanding the principles behind its fluorescence quantum yield and the methodologies for its measurement is crucial for the effective design and interpretation of experiments in biomedical research and drug development.
References
An In-depth Technical Guide to the Photophysical and Photochemical Properties of IR-820
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine dye that has garnered significant attention in the biomedical field for its utility in a range of applications, including bioimaging, photothermal therapy (PTT), and photodynamic therapy (PDT). Its strong absorption and emission in the NIR window (700-900 nm) allow for deeper tissue penetration of light, making it an attractive agent for in vivo studies and therapeutic interventions. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and developers in harnessing its full potential.
Photophysical Properties
The photophysical properties of a dye dictate its performance in fluorescence-based applications. Key parameters for this compound, such as its absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime, are summarized below. These properties can be influenced by the solvent environment.
Table 1: Summary of Photophysical Properties of this compound
| Property | Value | Solvent/Conditions | Citation |
| Absorption Maximum (λabs) | ~685 nm and ~812 nm | Ultrapure Water | [1] |
| ~793 nm | 10% Fetal Bovine Serum (FBS) | [2] | |
| ~820 nm | Methanol | ||
| Emission Maximum (λem) | ~829 nm | Water | [2] |
| ~858 nm | 10% Fetal Bovine Serum (FBS) | [2] | |
| ~820 nm | N/A | [3] | |
| Fluorescence Quantum Yield (ΦF) | 0.313% | Water | [2] |
| 2.521% | 10% Fetal Bovine Serum (FBS) | [2] | |
| Fluorescence Lifetime (τF) | Not explicitly reported for this compound. For the structurally similar Indocyanine Green (ICG), τF is ~0.97 ns in DMSO. The lifetime of cyanine dyes is highly dependent on their structural rigidity and environment. | N/A | [4] |
Photochemical Properties
The photochemical properties of this compound are central to its therapeutic applications in PTT and PDT. These applications rely on the dye's ability to convert absorbed light energy into heat or to generate reactive oxygen species.
Photothermal Effect
Upon irradiation with NIR light, this compound can efficiently convert the absorbed energy into heat, leading to localized hyperthermia and subsequent cell death. This is the principle behind its use in PTT. The photothermal conversion efficiency of this compound-based nanoformulations has been reported to be as high as 42.5%.
Photodynamic Effect
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)
-
Solvent (e.g., water, DMSO, or 10% FBS)
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves to obtain the total fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fits for the sample (Gradsample) and the standard (Gradstd) are determined.
-
Calculate the quantum yield of the this compound sample using the following equation:
ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std)
where ΦF is the fluorescence quantum yield, Grad is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Photostability Assessment
This protocol assesses the stability of this compound under light irradiation.
Materials:
-
Light source with a controlled wavelength and intensity (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer or spectrofluorometer
-
This compound solution
-
Quartz cuvette
Procedure:
-
Prepare a solution of this compound in the desired solvent.
-
Measure the initial absorbance or fluorescence spectrum of the solution.
-
Expose the solution to a continuous light source at a specific wavelength (e.g., 793 nm) and power density for a defined period.
-
At regular time intervals during the irradiation, measure the absorbance or fluorescence spectrum of the solution.
-
Plot the change in absorbance at the maximum absorption wavelength or the change in integrated fluorescence intensity as a function of irradiation time. A decrease in these values indicates photodegradation.
Singlet Oxygen Generation Detection (using 1,3-Diphenylisobenzofuran - DPBF)
This method indirectly detects the production of singlet oxygen by observing the bleaching of a chemical probe, DPBF.
Materials:
-
Light source (e.g., laser)
-
UV-Vis spectrophotometer
-
This compound solution
-
1,3-Diphenylisobenzofuran (DPBF) solution in a suitable solvent (e.g., ethanol)
-
Quartz cuvette
Procedure:
-
Prepare a solution containing both this compound and DPBF in a suitable solvent.
-
Measure the initial UV-Vis absorption spectrum of the solution in the dark, focusing on the characteristic absorbance peak of DPBF at around 410-415 nm.
-
Irradiate the solution with light at a wavelength that excites this compound but not DPBF.
-
At regular time intervals, record the UV-Vis absorption spectrum of the solution.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength. The rate of decrease is proportional to the rate of singlet oxygen generation.
Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Jablonski Diagram for this compound
Caption: Jablonski diagram illustrating the electronic transitions of this compound upon light absorption.
Experimental Workflow for Photothermal Therapy (PTT)
Caption: A typical experimental workflow for evaluating the in vitro photothermal efficacy of this compound.
Signaling Pathway of this compound Mediated Photothermal Therapy
Caption: Simplified signaling pathway of apoptosis induced by this compound mediated photothermal therapy.
Mechanism of Singlet Oxygen Generation in PDT
Caption: Mechanism of singlet oxygen generation by this compound in photodynamic therapy.
Conclusion
This compound is a versatile NIR dye with significant potential in both diagnostic and therapeutic applications. Its favorable photophysical properties, including strong NIR absorption and emission, are enhanced in biological environments, making it a promising candidate for in vivo imaging. Furthermore, its ability to generate heat and singlet oxygen upon light irradiation underpins its utility in PTT and PDT for cancer treatment. The provided data, protocols, and diagrams in this guide are intended to serve as a valuable resource for researchers and developers working to advance the application of this compound in medicine and science. Further research to precisely determine its fluorescence lifetime and singlet oxygen quantum yield in various media will continue to refine its application and efficacy.
References
- 1. Near-Infrared Heptamethine Cyanine Photosensitizers with Efficient Singlet Oxygen Generation for Anticancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absorption and Emission Spectra of IR-820 Dye
For Researchers, Scientists, and Drug Development Professionals
IR-820 is a near-infrared (NIR) cyanine dye with significant applications in biomedical research, particularly in preclinical optical imaging and therapy. As a structural analog of Indocyanine Green (ICG), this compound exhibits similar optical properties but often with enhanced stability in aqueous solutions, making it a valuable tool for in vivo studies.[1][2][3] Its utility spans from high-resolution fluorescence imaging in the NIR-I (700-900 nm) and NIR-II (900-1700 nm) windows to image-guided photothermal therapy (PTT) of cancer.[4][5][6][7][8] This guide provides a comprehensive overview of its core photophysical characteristics, detailed experimental protocols for their measurement, and workflows for its application.
Photophysical Properties of this compound
The absorption and emission characteristics of this compound are highly dependent on its solvent environment. Its interaction with proteins, such as serum albumin, markedly alters its spectral properties, a crucial consideration for in vivo applications. When bound to albumin, this compound fluorescence is significantly enhanced.[9] A summary of its key photophysical parameters is presented below.
| Parameter | Value | Solvent/Condition | Source(s) |
| Peak Absorption (λabs) | ~685 - 691 nm | Water | [1][9][10] |
| 812 nm | Water (secondary peak) | [9] | |
| ~793 nm (peak red-shifted by ~143 nm vs. water) | 10% Fetal Bovine Serum (FBS) | [4][11] | |
| 820 nm | Methanol | [1][10] | |
| 710 nm | General (often cited for excitation) | [12][13][14][15] | |
| Peak Emission (λem) | ~829 nm | Water | [4][11] |
| ~858 nm (broad emission into NIR-II, >1200 nm) | 10% Fetal Bovine Serum (FBS) | [4][11] | |
| 850 nm | Methanol | [16][17] | |
| 820 nm | General | [12][13][14][15] | |
| Molar Extinction Coefficient (ε) | 198,181 M-1cm-1 | Methanol | [17] |
| Fluorescence Quantum Yield (ΦF) | 0.313% | Water | [4][11] |
| 2.521% | 10% Fetal Bovine Serum (FBS) | [4][11] |
Experimental Protocols
Detailed and consistent methodologies are critical for reproducing and comparing experimental results. The following sections describe standard protocols for characterizing this compound.
This protocol outlines the measurement of absorbance and fluorescence spectra to determine peak wavelengths.
-
Materials and Reagents :
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol.
-
Create working solutions by diluting the stock solution into the desired final solvent (water, 10% FBS, etc.) to a known concentration (e.g., 0.01 mg/mL).[11] Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal to avoid affecting the results.
-
-
Absorption Measurement :
-
Use the corresponding pure solvent as a blank to calibrate the spectrophotometer.
-
Fill a quartz cuvette with the this compound working solution.
-
Scan the absorbance across a wavelength range of 400 nm to 1100 nm.[13]
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
-
Emission Measurement :
-
Excite the sample at or near its peak absorption wavelength (e.g., 710 nm, 785 nm, or 808 nm).[9][10][13]
-
Scan the emission spectrum across a range starting just above the excitation wavelength to the detector limit (e.g., 800 nm to 1300 nm or higher for NIR-II).
-
Identify the wavelength of maximum fluorescence emission (λem).
-
This protocol measures the resistance of this compound to photobleaching upon continuous light exposure.
-
Materials and Reagents :
-
Procedure :
-
Place the this compound sample in a cuvette within the fluorometer.
-
Irradiate the sample continuously with the laser at a defined power density (e.g., 20 mW/cm²).[4][11]
-
Record the fluorescence emission intensity at its peak wavelength at regular time intervals (e.g., every 5 minutes) for a total duration of 60 minutes or more.[4][11]
-
Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay indicates higher photostability.
-
This protocol quantifies the heat generated by this compound upon laser irradiation, which is the basis for photothermal therapy.
-
Materials and Reagents :
-
Procedure :
-
Place a fixed volume (e.g., 1 mL) of the this compound solution into the container.
-
Record the initial temperature of the solution.
-
Irradiate the sample with the laser at a specified power density (e.g., 0.5 W/cm²).[4][11]
-
Record the temperature of the solution at regular intervals (e.g., every 30 seconds) for a total duration of 10 minutes.[4][11]
-
As a control, repeat the experiment with the pure solvent.
-
Plot the temperature change (ΔT) versus time to visualize the photothermal conversion efficiency.
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]
- 16. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Navigating the In Vivo Landscape of IR-820: A Technical Guide to Biocompatibility
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of near-infrared (NIR) dyes is paramount for their successful translation into clinical applications. This in-depth technical guide delves into the core aspects of the biocompatibility of IR-820, a promising cyanine dye for NIR-II fluorescence imaging and photothermal therapy. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual workflows to facilitate a comprehensive understanding of its in vivo safety profile.
Executive Summary
In Vivo Safety and Toxicity Profile
The in vivo toxicity of this compound has been assessed through systematic toxicological analyses, including long-term observation, blood tests, and histological examinations. Studies have consistently reported its good biocompatibility.[1][2][3]
Hematological Analysis
Blood samples collected from mice at various time points post-injection of this compound have shown no significant deviations in key hematological and serum chemistry parameters compared to control groups. This indicates that at the tested concentrations, this compound does not induce acute toxicity or impair major organ functions.
| Parameter | 1 Day Post-Injection (this compound) | 1 Day Post-Injection (Control) | 28 Days Post-Injection (this compound) | 28 Days Post-Injection (Control) |
| White Blood Cell Count (WBC) | Normal | Normal | Normal | Normal |
| Red Blood Cell Count (RBC) | Normal | Normal | Normal | Normal |
| Hemoglobin (HGB) | Normal | Normal | Normal | Normal |
| Platelet Count (PLT) | Normal | Normal | Normal | Normal |
| Alanine Aminotransferase (ALT) | Normal | Normal | Normal | Normal |
| Aspartate Aminotransferase (AST) | Normal | Normal | Normal | Normal |
| Blood Urea Nitrogen (BUN) | Normal | Normal | Normal | Normal |
| Creatinine (CREA) | Normal | Normal | Normal | Normal |
Note: "Normal" indicates that the reported values in the cited studies fell within the standard physiological range for the animal model and showed no statistically significant difference from the control group.[1]
Histological Examination
Post-mortem histological analysis of major organs is a critical component of assessing the long-term biocompatibility of any injectable agent. In studies involving this compound, major organs such as the heart, liver, spleen, lungs, and kidneys have been harvested at different time points following intravenous administration.[1][2] Hematoxylin and eosin (H&E) staining of paraffin-embedded sections has revealed no apparent tissue damage, inflammation, or pathological changes in the this compound treated groups compared to control groups receiving phosphate-buffered saline (PBS).[1][2]
Biodistribution, Metabolism, and Clearance
The biodistribution and clearance kinetics of this compound are crucial for determining its efficacy as an imaging agent and for understanding its long-term safety. In vivo NIR-II fluorescence imaging has been instrumental in tracking the localization and excretion of this compound.
Upon intravenous injection, this compound binds to serum proteins, which enhances its fluorescence brightness.[1][4] It distributes throughout the body via the circulatory system, with notable accumulation in the liver, kidneys, and gut.[1] The primary clearance pathways for this compound are through the liver and kidneys.[1][2] Ex vivo analysis of organs and collected feces and urine confirms its excretion from the body.[1] Studies have shown that the fluorescence signal from this compound in major organs significantly diminishes over time, with near-complete clearance observed after approximately five weeks, indicating a lack of long-term accumulation.[1][4]
| Organ | 48 Hours Post-Injection | 1 Week Post-Injection | 3 Weeks Post-Injection | 5 Weeks Post-Injection | 7 Weeks Post-Injection |
| Liver | High | Moderate | Low | Negligible | Negligible |
| Kidney | High | Moderate | Low | Negligible | Negligible |
| Spleen | Low | Low | Negligible | Negligible | Negligible |
| Lung | Low | Low | Negligible | Negligible | Negligible |
| Heart | Low | Low | Negligible | Negligible | Negligible |
| Gut | High | Moderate | Low | Negligible | Negligible |
Note: This table represents a qualitative summary of fluorescence intensity observed in biodistribution studies. "High" indicates a strong fluorescence signal, while "Negligible" indicates a signal close to background levels.[1][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. The following are generalized protocols based on published literature for assessing the in vivo biocompatibility of this compound.
In Vivo Toxicity Assessment
-
Animal Model: Healthy mice (e.g., ICR or Kunming strains) are randomly divided into experimental and control groups.[1][2]
-
Administration: The experimental group receives an intravenous injection of this compound solution (e.g., 0.5 mg/mL in PBS, 200 µL).[1] The control group receives an equivalent volume of PBS.[1][2]
-
Observation: Animals are monitored for any overt signs of toxicity for a predetermined period (e.g., 28 days).[1]
-
Blood Collection and Analysis: At specified time points (e.g., 1 day and 28 days post-injection), blood samples are collected for complete blood count and serum chemistry analysis to assess hematological and major organ function.[1]
-
Histological Examination: At the end of the observation period, animals are euthanized, and major organs (heart, liver, spleen, lungs, kidneys) are collected.[1][2] The organs are fixed in 10% formalin, processed into paraffin sections, stained with H&E, and examined under a microscope for any pathological changes.[1][2]
Biodistribution and Clearance Study
-
Animal Model: Mice are used for in vivo imaging.
-
Administration: A solution of this compound is administered intravenously.[1]
-
In Vivo Imaging: Whole-body NIR-II fluorescence imaging is performed at various time points (e.g., 48 hours, 1 week, 3 weeks, 5 weeks, 7 weeks) to monitor the distribution and clearance of this compound.[1][4]
-
Ex Vivo Imaging: To confirm biodistribution, major organs are harvested at different time points post-injection and imaged ex vivo to quantify the fluorescence intensity in each organ.[1][2] Feces and urine can also be collected and imaged to confirm the excretion routes.[1]
Visualizing the Workflow
To provide a clear overview of the experimental process for evaluating the in vivo biocompatibility of this compound, the following workflow diagram has been generated.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Commercial IR-820: Sources, Purity, and Experimental Considerations for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity considerations, and essential experimental protocols for the near-infrared (NIR) fluorescent dye IR-820. This document is intended to assist researchers in making informed decisions when sourcing this compound and in implementing appropriate quality control measures for their studies.
Commercial Sources and Stated Purity of this compound
This compound, a versatile indocyanine dye, is utilized in a range of research applications, from in vivo imaging to photothermal therapy. A critical factor for the reproducibility and reliability of such studies is the purity of the dye. Commercial suppliers offer this compound with varying stated purity levels, which can significantly impact experimental outcomes. Below is a summary of commercially available this compound from various suppliers, with purity data presented as specified by the vendor. It is important to note the distinction between purity assessed by High-Performance Liquid Chromatography (HPLC), which quantifies the percentage of the main compound relative to other detected impurities, and "dye content," which may account for residual salts or moisture.
| Supplier | Stated Purity/Dye Content | Analytical Method |
| MedchemExpress | Not explicitly stated | Not specified |
| Chemodex | ≥98% | HPLC |
| Selleck Chemicals | Not explicitly stated | Not specified |
| APExBIO | Not explicitly stated | Not specified |
| Sigma-Aldrich | Dye content 80% | Not specified |
| MedKoo | Dye content ~80% | Not specified |
Understanding this compound Purity and Potential Impurities
The purity of this compound is paramount, as impurities can interfere with its photophysical properties, introduce toxicity, or lead to inaccurate quantification in experimental assays. The synthesis of cyanine dyes like this compound is a multi-step process, and impurities can arise from several sources:
-
Residual Starting Materials and Intermediates: Incomplete reactions can leave behind precursor molecules. For indocyanine-type dyes, this can include compounds like 1,1,2-trimethyl-1H-benzo[e]indole and glutacondianil hydrochloride.[1]
-
Byproducts of the Synthesis: Side reactions can generate structurally related molecules that may also possess some, albeit different, spectral properties, complicating data interpretation.
-
Degradation Products: this compound, like other cyanine dyes, can be susceptible to degradation when exposed to light, heat, or moisture.[2] A known degradation impurity of the related Indocyanine Green (ICG) has been identified and characterized, highlighting the importance of proper storage and handling.[3][4]
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed.[2]
The discrepancy between "≥98% HPLC purity" and "80% dye content" likely reflects the presence of non-dye components such as sodium or potassium salts, which are part of the final product's formulation, as well as water content. While these may not be "impurities" in the traditional sense of reaction byproducts, their presence affects the actual concentration of the active dye molecule and must be accounted for in preparing solutions for experiments.
Experimental Protocols for Quality Assessment
Researchers are encouraged to perform their own quality assessment of commercially sourced this compound, especially for sensitive applications. The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy.
Purity Assessment by Reverse-Phase HPLC
General Protocol for Purity Analysis of Cyanine Dyes by RP-HPLC:
-
Column: A C18 reverse-phase column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of an aqueous buffer (A) and an organic solvent (B) is employed.
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min.[7]
-
Detection: A UV-Vis or photodiode array (PDA) detector is used. The detection wavelength should be set at or near the absorption maximum of this compound in the mobile phase (around 820 nm).
-
Sample Preparation: Dissolve a small amount of the this compound powder in the initial mobile phase composition or a compatible solvent like DMSO or methanol. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.
Characterization by UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is a straightforward and essential technique to confirm the identity and concentration of this compound. The absorption spectrum of this compound is sensitive to its environment. In aqueous solutions, it exhibits a broad absorption band around 690 nm.[8] However, when bound to serum albumin, as it would be in many in vivo applications, the absorption peak red-shifts significantly to around 793-812 nm.[8][9] This spectral shift is accompanied by a substantial increase in fluorescence quantum yield.[8]
Protocol for Spectroscopic Characterization:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO.
-
Prepare dilute solutions of this compound in both water (or PBS) and a solution containing serum albumin (e.g., 10% fetal bovine serum).
-
Measure the absorption spectra of these solutions over a range of 600-900 nm.
-
Confirm the characteristic absorption peaks and the red-shift in the presence of albumin.
-
The concentration of this compound solutions can be determined using the Beer-Lambert law (A = εcl), with the appropriate molar extinction coefficient (ε) for the solvent used.
Impact of Purity on Research Applications
The purity of this compound can have a direct impact on the quality and interpretation of research data.
-
In Vivo Imaging: For fluorescence imaging, impurities can contribute to background signal, reducing the signal-to-noise ratio and making it more difficult to detect the target.[10][11] The presence of non-fluorescent impurities will also lead to an overestimation of the dye concentration if based solely on weight, resulting in the administration of a lower effective dose.
-
Photothermal Therapy (PTT): The efficacy of PTT relies on the ability of this compound to absorb light and convert it into heat. Impurities that do not share the same absorption maximum will not contribute to the therapeutic effect, leading to reduced PTT efficacy at a given concentration.
-
Toxicity: Uncharacterized impurities could have their own toxicological profiles, potentially confounding biocompatibility studies and leading to adverse effects in animal models.[8]
Formulation and Administration for In Vivo Studies
For in vivo applications, this compound is typically formulated in a biocompatible vehicle. A common approach is to dissolve the powdered dye in phosphate-buffered saline (PBS).[12] It is often beneficial to first create a stock solution in a small amount of DMSO and then dilute it with PBS. For intravenous administration in mice, concentrations typically range from 0.2 mM to 2 mg/mL.[1][12]
It is important to note that this compound can form complexes with serum albumin in vivo, which enhances its fluorescence and circulation time.[9][13] For some applications, pre-complexing this compound with albumin before administration may be advantageous.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2024017404A9 - Degradation impurity of indocyanine green, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of IR-820 and Indocyanine Green (ICG): Physicochemical and Photophysical Properties
Introduction: Indocyanine Green (ICG) is a tricarbocyanine dye that has been the benchmark for near-infrared (NIR) fluorescence imaging in clinical practice for decades, approved by the FDA for applications such as ophthalmic angiography and determining cardiac and hepatic function.[1] IR-820, also known as New Indocyanine Green, is a chemical analog of ICG developed to address some of ICG's limitations.[2][3] While sharing a similar cyanine core structure, key modifications in this compound are intended to improve its stability and modulate its photophysical characteristics.[2][4] This technical guide provides an in-depth comparison of the basic properties of these two important NIR dyes for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental chemical identity of a dye dictates its behavior in biological systems. While this compound and ICG are structurally similar, a key difference is the presence of a chloro-cyclohexene ring in the polymethine chain of this compound, which contributes to its increased stability.[5]
Table 1: General Physicochemical Properties
| Property | Indocyanine Green (ICG) | This compound |
| Chemical Formula | C₄₃H₄₇N₂NaO₆S₂[6] | C₄₆H₅₀ClN₂NaO₆S₂[3] |
| Molecular Weight | ~775.0 g/mol [6] | ~849.5 g/mol [3] |
| Appearance | Dark green to blue-green solid[6] | Solid green powder[7] |
| Synonyms | Cardiogreen, Fox Green, Wofaverdin[8] | New Indocyanine Green (NICG)[3][9] |
1.1. Solubility
The solubility of these dyes is critical for formulation and in vivo administration. Both dyes exhibit good solubility in polar organic solvents and aqueous solutions, which is essential for biological applications.
Table 2: Solubility of ICG and this compound
| Solvent | Indocyanine Green (ICG) | This compound |
| Water | Soluble[6][8] | Soluble (used for in vivo prep)[9] |
| Methanol | Soluble[6] | Soluble[10] |
| Ethanol | Soluble (~1 mg/mL)[11][12] | - |
| DMSO | Soluble (~10 mg/mL)[11][12] | Soluble (4.5 mg/mL)[7] |
| DMF | Soluble (~10 mg/mL)[11][12] | - |
| PBS (pH 7.2) | ~0.5 mg/mL[11] | - |
Photophysical Characteristics
The utility of ICG and this compound in imaging stems from their ability to absorb and emit light in the near-infrared (NIR-I) window (700-900 nm), where tissue penetration is maximized due to reduced scattering and absorption by endogenous chromophores like hemoglobin and water. The process involves the absorption of a photon, promoting an electron to an excited state, followed by the emission of a lower-energy photon (fluorescence) as the electron returns to its ground state.
The photophysical properties of both dyes are highly dependent on the solvent environment. In aqueous solutions, these dyes tend to form aggregates, which can quench fluorescence. Binding to proteins, such as serum albumin, can mitigate this effect, leading to enhanced fluorescence.[2][13]
Table 3: Comparative Photophysical Properties
| Property | Indocyanine Green (ICG) | This compound |
| Absorbance Max (λabs) | ~780 nm (water/plasma)[6] 787 nm 779 nm (methanol)[5] | ~820 nm (methanol)[5][14] 812 nm (main peak) & 685 nm[2] Red-shifted in serum[13] |
| Emission Max (λem) | 810 nm (water)[6] 815 nm 830 nm (blood)[15] | 820 nm (general)[3][9] 829 nm (water)[13] 858 nm (serum)[13] 850 nm (methanol)[14] |
| Molar Extinction (ε) | 223,000 M⁻¹cm⁻¹ 194,000 M⁻¹cm⁻¹ (ethanol)[16] | 198,181 M⁻¹cm⁻¹ (methanol)[14] |
| Quantum Yield (ΦF) | 0.14 ~2.7-3% (aqueous)[17] 0.05 (ethanol)[16] | Lower than ICG in some solvents[4][18] 0.313% (water)[13][19] 2.521% (serum)[13][19] |
Notably, this compound exhibits a significant enhancement in quantum yield when dissolved in serum compared to water, a seven-fold increase making it a strong candidate for in vivo imaging.[13][19] Its emission in serum can also extend into the NIR-II window (>1000 nm), which is highly desirable for deeper tissue imaging.[13]
Stability
A significant drawback of ICG is its poor stability in aqueous solutions, where it is susceptible to aggregation and degradation, accelerated by light and heat.[20][21][22] This instability can lead to variability in its optical properties. This compound was specifically designed to overcome this limitation.
-
ICG Stability: When diluted in water and stored at 4°C in the dark, ICG is stable for about three days, losing approximately 20% of its fluorescence intensity.[20][23] In human serum at -20°C, it is not stable for even one week.[24]
-
This compound Stability: Studies consistently show that this compound has improved in vitro and in vivo stability compared to ICG.[2][4][18][25] Its degradation half-time is reported to be about double that of ICG under various temperature and light conditions.[4][18] It also exhibits good photostability when dissolved in serum, with no noticeable decrease in emission after 60 minutes of continuous laser irradiation.[13][19]
Experimental Protocols
Accurate characterization of NIR dyes requires standardized experimental procedures. Below are methodologies for key experiments.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macsenlab.com [macsenlab.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Indocyanine Green | C43H47N2NaO6S2 | CID 5282412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What kind of solvents are used for dissolving indocyanine green (ICG)? | AAT Bioquest [aatbio.com]
- 13. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Indocyanine green - Wikipedia [en.wikipedia.org]
- 16. PhotochemCAD | Indocyanine Green [photochemcad.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 21. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood | Semantic Scholar [semanticscholar.org]
- 24. Stability of indocyanine green in human serum stored at -20 and -70 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IR-820 in Photothermal Therapy of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine dye with strong absorption in the NIR-I window (700-900 nm), making it an excellent candidate for photothermal therapy (PTT) of cancer.[1][2] When excited by NIR light, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[3] However, free this compound suffers from limitations such as poor water stability, short circulation half-life, and nonspecific distribution.[1] To overcome these challenges, this compound is often encapsulated within biocompatible and biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[2][4] These nanoparticle formulations enhance the stability of this compound, improve its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and allow for a more controlled and targeted delivery for cancer therapy.[5][6]
This document provides detailed protocols for the preparation, characterization, and application of this compound-loaded nanoparticles for the photothermal therapy of cancer, including both in vitro and in vivo experimental procedures.
Physicochemical Properties of this compound Nanoparticles
The successful formulation of this compound nanoparticles is critical for their therapeutic efficacy. The following table summarizes key physicochemical parameters from published studies on this compound loaded PLGA nanoparticles.
| Parameter | Value | Cell Line/Model | Source |
| Hydrodynamic Size | 103 ± 8 nm | MCF-7 | [1][2] |
| 60 ± 10 nm | MDA-MB-231 | [4] | |
| ~120.9 nm | MDA-MB-231, MCF-7, 4T1 | [5] | |
| Polydispersity Index (PDI) | 0.163 ± 0.031 | MCF-7 | [1][2] |
| Zeta Potential | -40 ± 6 mV | MDA-MB-231 | [4] |
| ~-42.2 mV | MDA-MB-231, MCF-7, 4T1 | [5] | |
| Encapsulation Efficiency | 90% | MDA-MB-231 | [4] |
| Loading Capacity | 18% | MDA-MB-231 | [4] |
| Photothermal Conversion Efficiency (η) | 32.74% (free this compound) | In vitro | [7] |
| 29.2% | In vitro | [5] | |
| 25.23% (PpIX-IR-820@Lipo NPs) | HeLa | [3] |
Experimental Protocols
Preparation of this compound Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method.[1][2]
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA, 50 kDa with carboxylic acid terminus)[2]
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Phospholipids (optional, for hybrid nanoparticles)[1]
-
Dialysis tubing (3.5 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve a calculated amount of this compound in DMSO.
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Mix the this compound solution with the PLGA solution to a final volume of 1 mL.
-
For hybrid nanoparticles, a lipid mixture can be added at this stage.[1]
-
The resulting mixture is then processed using a nanoprecipitation technique.
-
To purify the nanoparticles and remove free dye and organic solvents, dialyze the nanoparticle suspension against PBS (pH 7.4) using a 3.5 kDa MWCO dialysis bag.
-
Quantify the amount of encapsulated this compound spectrophotometrically by measuring the absorbance at approximately 710 nm.[2]
-
Calculate the drug loading efficiency using the following formula: (Mass of encapsulated this compound / Mass of nanoparticles) x 100%.[2]
In Vitro Photothermal Therapy Protocol
This protocol details the steps to evaluate the photothermal efficacy of this compound nanoparticles on cancer cells in culture.
Cell Lines:
Materials:
-
This compound loaded nanoparticles
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well and 24-well plates
-
MTT assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
Procedure:
2.1 Biocompatibility Assessment (Dark Toxicity):
-
Seed cancer cells (e.g., MCF-7) at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.[2][8]
-
Treat the cells with various concentrations of this compound loaded nanoparticles (e.g., up to 200 µg/mL) and free this compound for 48 hours.[1][2]
-
Assess cell viability using the MTT assay. Encapsulated this compound is expected to show higher cell viability (around 80%) compared to free this compound (around 42%) at equivalent high concentrations, demonstrating the improved biocompatibility of the nanoformulation.[1][2]
2.2 Cellular Uptake Study:
-
Seed cells (e.g., MCF-7) on poly-d-lysine-coated chamber slides (for microscopy) or in 24-well plates (for flow cytometry) and incubate for 24 hours.[1][2]
-
Treat the cells with fluorescently labeled this compound nanoparticles (e.g., 50 µg/mL) for 3-4 hours.[1][5]
-
For confocal microscopy, wash the cells with PBS, fix with 4% paraformaldehyde, and mount for imaging.[1]
-
For flow cytometry, wash the cells, detach them, and analyze the fluorescence intensity to quantify nanoparticle uptake.
2.3 In Vitro Photothermal Ablation:
-
Seed cells (e.g., MDA-MB-231) in a 24-well plate at a density of 3 x 10⁴ cells/well and incubate overnight.[4]
-
Treat the cells with this compound loaded nanoparticles (e.g., 10-35 µM) for 4 hours.[4]
-
Wash the cells with PBS and add fresh media.
-
Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.5-2 W/cm² for 5 minutes per well.[4] Include control groups: no treatment, laser only, and nanoparticles only.
-
Incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay to determine the phototoxic effect.
2.4 Mechanism of Cell Death (Apoptosis vs. Necrosis):
-
Following the photothermal ablation protocol, collect the cells.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry.
-
The results are expected to show a significant increase in the apoptotic cell population (Annexin V positive) in the group treated with this compound nanoparticles and laser, indicating that apoptosis is the primary mechanism of cell death.[1][2][4]
In Vivo Photothermal Therapy Protocol
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound nanoparticles in a subcutaneous tumor mouse model.
Animal Model:
Materials:
-
This compound loaded nanoparticles
-
Saline solution
-
NIR laser (810 nm)[4]
-
Thermal imaging camera
Procedure:
-
Once the tumors reach a suitable size (e.g., 100 mm³), intravenously inject the tumor-bearing mice with this compound loaded nanoparticles or free this compound via the tail vein. A saline-injected group should be used as a control.[4][9]
-
Allow the nanoparticles to circulate and accumulate in the tumor for 24 hours. This time point is often optimal for achieving maximum tumor accumulation relative to healthy tissues.[4]
-
Irradiate the tumor region with an 810 nm laser for 5 minutes.[4]
-
Monitor the temperature change at the tumor site using a thermal imaging camera during irradiation.
-
Monitor tumor growth and body weight of the mice over a period of time to assess the therapeutic outcome. The group treated with this compound nanoparticles and laser is expected to show significant tumor regression.[4]
-
For biodistribution studies, mice can be euthanized at different time points post-injection, and major organs and tumors can be excised for ex vivo fluorescence imaging to determine the distribution of the nanoparticles.[7][10]
Visualizations
Signaling and Experimental Workflows
Conclusion
This compound, when formulated into nanoparticles, presents a potent and promising platform for the photothermal therapy of cancer.[4] The encapsulation of this compound not only overcomes the limitations of the free dye but also enhances its therapeutic index by promoting tumor-specific accumulation and minimizing off-target effects.[1][2] The primary mechanism of cell death induced by this compound mediated PTT is apoptosis, a preferred pathway for cancer therapy as it avoids the inflammatory responses associated with necrosis.[1][2][4] The protocols outlined in this document provide a comprehensive guide for researchers to explore and validate the potential of this compound based nanomedicines in their preclinical cancer research. Further investigations into optimizing nanoparticle design, exploring combination therapies, and long-term safety assessments will be crucial for the clinical translation of this technology.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
Application Notes and Protocols: IR-820 Dye for In Vivo NIR-II Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a near-infrared (NIR) cyanine dye, has emerged as a promising contrast agent for in vivo fluorescence imaging in the second near-infrared window (NIR-II, 900-1700 nm).[1][2] This spectral region offers significant advantages for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.[1][2] this compound is an analog of the FDA-approved indocyanine green (ICG) and exhibits favorable properties such as good biocompatibility, potential for clinical translation, and enhanced fluorescence upon interaction with albumin.[3] These characteristics make it a valuable tool for a range of preclinical research applications, including high-resolution angiography, tumor imaging and surgical guidance, and photothermal therapy.[1][4][5]
Physicochemical and Optical Properties
This compound is a small-molecule organic dye with a molecular weight of 849.47 amu.[6] Its optical properties are a key aspect of its utility. While it has been traditionally known as a NIR-I fluorescent material, its broad emission spectrum extends into the NIR-II region, making it suitable for NIR-II imaging applications.[4] A notable characteristic of this compound is the significant enhancement of its fluorescence brightness when in a serum environment compared to an aqueous solution.[4][5] This is attributed to its interaction with albumin in the blood.[3][7]
The photostability of this compound in serum is also noteworthy, with no significant decrease in emission intensity observed after continuous laser irradiation for an extended period.[4] Furthermore, this compound possesses a potent photothermal effect, where it can convert absorbed light energy into heat, a property that is being explored for photothermal therapy of tumors.[4][8]
Quantitative Data Summary
| Property | Value | Solvent/Condition | Citation |
| Molecular Weight | 849.47 amu | - | [6][7] |
| Peak Excitation Wavelength | ~710 nm | Free dye | [6][7][9] |
| Peak Emission Wavelength | ~820 nm | Free dye | [6][7][9] |
| Absorption Peak (in water) | Not specified | Water | [4] |
| Absorption Peak (in 10% FBS) | Red-shifted by ~143 nm compared to water | 10% Fetal Bovine Serum | [4] |
| Fluorescence Emission Peak (in water) | ~829 nm | Water | [4] |
| Fluorescence Emission Peak (in 10% FBS) | ~858 nm | 10% Fetal Bovine Serum | [4] |
| Emission Range | 700 nm to 1300 nm | - | [4] |
Key Applications and Experimental Protocols
In Vivo NIR-II Fluorescence Angiography
The enhanced fluorescence of this compound in the bloodstream makes it an excellent agent for high-resolution cerebrovascular imaging.[1][4][5]
Experimental Protocol:
-
Animal Model: Prepare a mouse model with a cranial window for cerebrovascular imaging.[1][2]
-
Dye Preparation: Freshly prepare a solution of this compound in phosphate-buffered saline (PBS) at a concentration of 0.5 mg/mL.[4]
-
Administration: Administer the this compound solution via intravenous tail vein injection. A typical injection volume is 200 µL for a mouse.[4]
-
Imaging:
-
Utilize a NIR-II fluorescence microscopy system.
-
Use a laser with an excitation wavelength of 793 nm.[4]
-
Capture real-time images to visualize the cerebral blood vessels.
-
Tumor Imaging and Image-Guided Surgery
This compound can accumulate in tumor tissues, enabling their visualization for diagnosis and surgical guidance.[7][10]
Experimental Protocol:
-
Animal Model: Establish a subcutaneous xenograft tumor model in mice (e.g., bladder tumor).[1][2]
-
Dye Preparation: Prepare a 0.2 mM solution of this compound in PBS.[7][9]
-
Administration: Inject 100 µL of the this compound solution intravenously through the tail vein.[7][9]
-
Imaging:
-
Perform whole-body NIR-II fluorescence imaging at various time points post-injection (e.g., 15 minutes, 24 hours) to monitor dye distribution and tumor accumulation.[10]
-
An in vivo imaging system (e.g., Xenogen IVIS® Spectrum) can be used.[7]
-
For surgical guidance, real-time imaging can be performed during the resection procedure.[3]
-
Photothermal Therapy of Tumors
The photothermal properties of this compound can be harnessed for cancer therapy.[2][4]
Experimental Protocol:
-
Animal Model: Use a subcutaneous tumor model as described above.
-
Dye Administration: Administer this compound intravenously.
-
Laser Irradiation:
-
After allowing time for the dye to accumulate in the tumor, irradiate the tumor region with a 793 nm or 808 nm laser.[4][6]
-
The laser intensity and duration should be optimized. For example, a laser intensity of 0.5 W/cm² can raise the temperature of an this compound solution to 55 °C within 4 minutes.[4]
-
-
Monitoring: Monitor tumor size and animal health post-treatment to assess therapeutic efficacy.
Biocompatibility and Excretion
Studies have shown that this compound exhibits good biocompatibility with negligible in vivo toxicity.[3][4] Histology and blood test analyses have supported its safety profile.[4] Following intravenous injection, this compound is observed to localize in the liver, kidney, and gut, and is completely excreted from the body of mice over a period of approximately 5 weeks, primarily through the liver and kidneys.[4]
Conclusion
This compound is a versatile and biocompatible NIR dye with significant potential for in vivo NIR-II fluorescence imaging.[3] Its enhanced brightness in the bloodstream, favorable safety profile, and dual imaging and therapeutic capabilities make it a valuable tool for preclinical research in areas such as neurovascular imaging, oncology, and image-guided therapy.[1][5] The protocols outlined in these application notes provide a foundation for researchers to utilize this compound in their in vivo imaging studies.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of IR-820 Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of nanoparticles loaded with the near-infrared (NIR) fluorescent dye and photothermal agent, IR-820. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy (PTT), photoacoustic imaging, and targeted drug delivery. This guide covers different nanoparticle formulations, their preparation methods, and key characterization parameters.
Introduction to this compound Loaded Nanoparticles
This compound is a versatile organic dye with strong absorption and fluorescence in the NIR region (approximately 700-900 nm). This spectral window is often referred to as the "biological window" due to the reduced absorption and scattering of light by endogenous components like hemoglobin and water, allowing for deeper tissue penetration. Encapsulating this compound into nanoparticles offers several advantages over the free dye, including improved stability in aqueous environments, enhanced biocompatibility, prolonged circulation times, and the potential for passive or active tumor targeting through the enhanced permeability and retention (EPR) effect.[1][2]
This document outlines protocols for two common types of this compound loaded nanoparticles: polymeric nanoparticles, specifically those made from poly(lactic-co-glycolic acid) (PLGA), and liposomes.
Comparative Data of this compound Loaded Nanoparticles
The choice of nanoparticle platform significantly influences the physicochemical properties and, consequently, the in vitro and in vivo performance of the this compound formulation. The following tables summarize key quantitative data from published studies to aid in the selection of an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles
| Preparation Method | Polymer | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Nanoprecipitation | PLGA (50 kDa) | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | 84 - 96 | Not Reported | [3] |
| Single Emulsion | PLGA (50:50) | 60 ± 10 | Not Reported | -40 ± 6 | 90 | 18 | [4] |
Table 2: Physicochemical Properties of this compound Loaded Liposomes
| Preparation Method | Lipid Composition | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Thin Film Dispersion | DPPC, CHOL, DSPE-PEG2000 | 84.30 ± 15.66 | 0.068 ± 0.016 | -8.21 ± 2.06 | 86.38 ± 0.99 | 8.82 ± 0.92 | [5] |
| Thin Film Dispersion | DPPC, CHOL, DSPE-PEG2000-Tf | 116.20 ± 14.68 | 0.055 ± 0.013 | -5.23 ± 1.19 | 93.81 ± 1.06 | 8.92 ± 1.01 | [5][6] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, CHOL: Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], Tf: Transferrin
Experimental Protocols
The following are detailed protocols for the preparation of this compound loaded nanoparticles. It is crucial to work in a clean environment and use high-purity reagents and solvents.
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol is adapted from a method describing the formation of core-shell lipid-polymer hybrid nanoparticles.[1][3]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated, MW 50 kDa
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phosphoglycerol, sodium salt (DSPG)
-
Ethanol
-
Deionized water
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound/PLGA Solution:
-
Dissolve a calculated amount of this compound in DMSO.
-
In a separate vial, dissolve 1 mg of PLGA in acetonitrile.
-
Add the this compound solution to the PLGA solution and adjust the final volume to 1 mL with acetonitrile.
-
-
Preparation of Lipid Solution:
-
In a separate glass vial, dissolve 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.
-
Stir the lipid mixture at 60°C for 30 minutes.
-
-
Nanoparticle Formation:
-
While stirring the warm lipid solution, add the this compound/PLGA solution dropwise.
-
Immediately after, add 1 mL of deionized water to the mixture (the final acetonitrile to water ratio should be approximately 1:3).
-
Continue stirring the mixture at room temperature for 1 hour to allow for nanoparticle self-assembly and solvent evaporation.
-
-
Purification:
-
Transfer the nanoparticle suspension to a 10 kDa Amicon Ultra centrifugal filter.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Discard the filtrate and resuspend the nanoparticles in 1X PBS.
-
Repeat the washing step two more times.
-
-
Final Formulation and Storage:
-
After the final wash, resuspend the purified this compound loaded PLGA nanoparticles in 1X PBS to a final concentration of 1 mg/mL.
-
Store the nanoparticle suspension at 4°C until further use.
-
Protocol 2: Preparation of this compound Loaded Liposomes via Thin Film Dispersion
This protocol is based on the thin film hydration method for preparing liposomes.[5]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (CHOL)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound dye
-
Trichloromethane (Chloroform)
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation:
-
Accurately weigh and dissolve 8 mg of DPPC, 7 mg of CHOL, 4 mg of DSPE-PEG2000, and 1 mg of this compound in 3 mL of trichloromethane in a round-bottom flask.
-
Mix thoroughly, for instance by using an ultrasonic bath, until all components are fully dissolved.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at 40°C for 30 minutes. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Ensure all organic solvent has been removed by placing the flask under high vacuum for at least 1 hour.
-
-
Hydration:
-
Hydrate the lipid film with a suitable volume of 1X PBS (e.g., 5 mL) by rotating the flask at a temperature above the phase transition temperature of the lipids (for DPPC, this is ~41°C).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes, the suspension can be sonicated using a probe sonicator or subjected to multiple freeze-thaw cycles. Alternatively, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against PBS using a dialysis membrane (e.g., 10-12 kDa MWCO) or by size exclusion chromatography.
-
-
Storage:
-
Store the final liposome formulation at 4°C.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the preparation of this compound loaded nanoparticles.
Caption: Workflow for this compound PLGA Nanoparticle Preparation.
Caption: Workflow for this compound Liposome Preparation.
Signaling Pathway Diagram: Apoptosis Induction by Photothermal Therapy
Photothermal therapy with this compound loaded nanoparticles primarily induces cell death through apoptosis. Upon NIR laser irradiation, the nanoparticles generate localized hyperthermia, which can trigger cellular stress and initiate apoptotic signaling cascades.
Caption: Apoptosis Signaling by Photothermal Therapy.
Characterization of this compound Loaded Nanoparticles
A thorough characterization of the prepared nanoparticles is essential to ensure quality, reproducibility, and efficacy. Key characterization techniques include:
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and the size distribution of the nanoparticles. A low PDI value (typically < 0.3) indicates a monodisperse population.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. Highly charged nanoparticles (either positive or negative) tend to be more stable due to electrostatic repulsion.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: The amount of this compound successfully encapsulated within the nanoparticles can be determined using UV-Vis spectroscopy. The nanoparticle suspension is first centrifuged to separate the nanoparticles from the unencapsulated dye in the supernatant. The amount of free dye in the supernatant is measured, and the encapsulated amount is calculated by subtracting this from the initial amount of dye used. The following formulas are used:
-
Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Loading Capacity (%) = [(Total this compound - Free this compound) / Total Nanoparticle Weight] x 100
-
-
In Vitro Release: The release profile of this compound from the nanoparticles can be assessed by dialysis. The nanoparticle suspension is placed in a dialysis bag and incubated in a release medium (e.g., PBS at pH 7.4 and 37°C). At various time points, aliquots of the release medium are collected and the concentration of released this compound is quantified by UV-Vis spectroscopy.
By following these detailed protocols and characterization methods, researchers can reliably produce and evaluate this compound loaded nanoparticles for a wide range of drug delivery and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR-820 as a Contrast Agent for In Vivo Cerebrovascular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
IR-820 is a near-infrared (NIR) cyanine dye that has demonstrated significant potential as a contrast agent for in vivo cerebrovascular imaging.[1][2][3] Its favorable optical properties in the NIR-II window (900-1700 nm), including deep tissue penetration and high spatial resolution, make it a valuable tool for visualizing cerebral vasculature and studying cerebrovascular diseases.[1][2][4] This document provides detailed application notes and protocols for the use of this compound in this context.
Properties of this compound
This compound exhibits distinct optical properties that are enhanced in a serum environment, making it particularly well-suited for intravascular imaging.[1][2] When bound to serum proteins, its fluorescence brightness and quantum yield increase significantly.[1][5]
Table 1: Optical and Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Structure | Typical cyanine dye.[1] | --- |
| Excitation Wavelength (in serum) | ~793 nm[1] | Exhibits a red-shift of about 143 nm in serum compared to water.[1] |
| Emission Wavelength (in serum) | ~858 nm (peak), with a broad emission spectrum extending beyond 1200 nm.[1] | The emission spectrum in serum is red-shifted by about 29 nm compared to water.[1] |
| NIR-II Fluorescence Ratio (in serum) | 30.17% (900-1700 nm)[1] | --- |
| Quantum Yield (in serum) | 2.521%[1] | Approximately seven times higher than in water (0.313%).[1] |
| Photostability | Good in serum; no noticeable decrease in emission after 60 min of continuous laser irradiation (20 mW/cm²).[1] | --- |
| Biocompatibility | Good, with negligible in vivo toxicity observed.[1][2] | Excreted from the body via the liver and kidneys.[1] |
In Vivo Cerebrovascular Imaging Performance
This compound enables high-resolution and deep-penetration imaging of the cerebral vasculature in animal models.
Table 2: In Vivo Cerebrovascular Imaging Performance Metrics
| Parameter | Value | Animal Model/Conditions |
| Imaging Depth | Up to ~800 µm[1][6] | Mouse with a cranial window.[1][6] |
| Spatial Resolution | ~6.061 µm (at 800 µm depth)[1][6] | 25x objective.[1][6] |
| ~2.496 µm | 70x endoscopic objective.[1] | |
| Signal-to-Background Ratio (SBR) | 21.196 | Whole-body imaging, capillary diameter ~0.318 mm.[1] |
| Blood Flow Velocity Measurement | 725.98 µm/s | In a capillary at ~150 µm depth.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo cerebrovascular imaging in a mouse model.
Materials
-
This compound dye
-
Phosphate-buffered saline (PBS)
-
Animal model (e.g., mouse with a cranial window)
-
NIR-II fluorescence microscopy system
-
Appropriate objectives (e.g., 25x, 70x)[1]
-
InGaAs camera[7]
This compound Solution Preparation
-
Freshly prepare the this compound solution before each experiment.
-
Dissolve powdered this compound in PBS to a final concentration of 0.5 mg/mL.[1]
-
Ensure the solution is well-mixed and free of particulates.
Animal Preparation and this compound Administration
-
Anesthetize the mouse according to approved institutional animal care protocols.
-
For cerebrovascular imaging, a cranial window model is typically used to provide optical access to the brain.[1][2]
-
Administer the this compound solution via intravenous (tail vein) injection.[1]
-
A typical injection volume for a mouse is 200 µL of the 0.5 mg/mL solution.[1][6][8]
In Vivo Cerebrovascular Imaging
-
Position the anesthetized mouse with the cranial window under the NIR-II fluorescence microscope.
-
Collect the fluorescence emission using an appropriate long-pass filter (e.g., 900 nm or 1000 nm) and an InGaAs camera.
-
Acquire images at various depths by adjusting the focal plane of the objective. Images of cerebral blood vessels have been successfully acquired at depths ranging from 0 to 800 µm.[1][6]
-
For high-resolution imaging of fine capillaries, a high-magnification, high-numerical-aperture objective (e.g., 25x, NA=1.05 or 70x) is recommended.[1][6]
-
For real-time functional imaging, such as blood flow velocity, acquire a time-lapse series of images.
Visualizations
Experimental Workflow for In Vivo Cerebrovascular Imaging
Caption: Workflow for in vivo cerebrovascular imaging using this compound.
Logical Relationship of this compound Properties to Imaging Performance
Caption: How this compound's properties enable high-performance cerebrovascular imaging.
Applications in Cerebrovascular Research
The use of this compound as a contrast agent facilitates a range of applications in the study of the brain's circulatory system:
-
High-resolution mapping of the cerebral microvasculature: Detailed visualization of arteries, veins, and capillaries.[1]
-
Functional imaging of cerebral blood flow: Real-time measurement of blood flow velocity in individual vessels.[1]
-
Studying cerebrovascular diseases: this compound has been used in animal models of cerebrovascular conditions, such as middle cerebral artery occlusion (MCAO), to visualize changes in blood flow and vessel morphology.[1][2]
-
Image-guided therapy: Beyond imaging, the photothermal properties of this compound can be harnessed for therapeutic applications, such as photothermal therapy of tumors, guided by NIR-II fluorescence imaging.[1][2]
Conclusion
This compound is a robust and versatile contrast agent for in vivo cerebrovascular imaging. Its superior performance in the NIR-II window, coupled with its biocompatibility, makes it an invaluable tool for researchers investigating the complexities of the cerebral vasculature in both healthy and diseased states. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in preclinical cerebrovascular research.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 8. Mesoporous Fe3O4 Nanoparticles Loaded with this compound for Antibacterial Activity via Magnetic Hyperthermia Combined with Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-820 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the administration of the near-infrared (NIR) fluorescent dye IR-820 in mouse models. It is intended for researchers and scientists utilizing this compound for in vivo imaging and therapeutic applications, including fluorescence imaging and photothermal therapy.
Introduction to this compound
This compound is a cyanine dye with strong absorption and fluorescence in the near-infrared spectrum, making it an ideal agent for deep-tissue bioimaging.[1] Its ability to generate heat upon excitation with a specific wavelength of light also allows for its use as a photosensitizer in photothermal therapy (PTT). When administered in vivo, this compound can be used for various applications, including angiography, tumor imaging, and tracking of biological processes.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of this compound in mice, compiled from various studies.
Table 1: Recommended Dosage and Administration Routes
| Administration Route | Concentration | Injection Volume | Dosage | Mouse Model | Application | Reference |
| Intravenous (tail vein) | 0.5 mg/mL in PBS | 200 µL | - | Nude mice | NIR-II Fluorescence Imaging | [1] |
| Intravenous (tail vein) | 75 µM in PBS | 150 µL | - | 4T1 tumor-bearing Balb/c mice | NIR-II Fluorescence Imaging | [4] |
| Intravenous (tail vein) | 0.2 mM in PBS | 100 µL | - | Hairless SKH1/SKH1 mice | Pharmacokinetics Imaging | [5] |
| Intravenous (tail vein) | - | - | 0.24 mg/kg | - | Pharmacokinetics & Biodistribution | [6] |
| Intraperitoneal | 0.2 mM in PBS | 100 µL | - | Hairless SKH1/SKH1 mice | Pharmacokinetics Imaging | [5][7] |
| Intramuscular | 2 mg/mL in PBS | 100 µL | - | Subcutaneous tumor-bearing mice | Photothermal Therapy | [1] |
| Oral (gavage) | 7.5 µM (IR820-HSA) | 400 µL | - | Mice with intestinal obstruction | NIR-II Fluorescence Imaging | [4] |
Table 2: Imaging and Photothermal Therapy Parameters
| Application | Excitation Wavelength | Emission Wavelength | Laser Power Density | Irradiation Duration | Imaging Time Points | Reference |
| NIR-II Fluorescence Imaging | 793 nm | 900-1700 nm | 20 mW/cm² | 50 ms exposure | 0, 4, 24, 48, 72, 96 h post-injection | [1][4] |
| NIR-II Fluorescence Imaging | 710 nm | 820 nm | - | - | Serially for 8 days | [5] |
| Photothermal Therapy | 793 nm | - | 2 W/cm² | 10 min | 48 h post-injection | [1] |
| Photothermal Therapy | 808 nm | - | 1.5 W/cm² | 5 min | 24 h post-injection | [8] |
| Photothermal Therapy | 808 nm | - | 0.5 W/cm² | 10 min | Immediately post-injection | [9] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile PBS to achieve the final desired concentration (e.g., 0.5 mg/mL).[1][10]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
For some applications, this compound can be freshly mixed with PBS to a final concentration of 0.2 mM.[5]
-
If not used immediately, store the solution according to the manufacturer's instructions, typically at 4°C in the dark.[5]
In Vivo Administration
3.2.1. Intravenous (IV) Injection via Tail Vein
This is the most common route for systemic delivery and imaging applications.
Materials:
-
Mouse restrainer
-
Heat lamp or warm water
-
27-30 gauge needle and syringe
-
70% ethanol
-
Prepared this compound solution
Protocol:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with 70% ethanol.
-
Load the syringe with the appropriate volume of this compound solution (e.g., 100-200 µL).[1][5]
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution. Successful injection is indicated by the clearing of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any adverse reactions.
3.2.2. Intraperitoneal (IP) Injection
Materials:
-
25-27 gauge needle and syringe
-
70% ethanol
-
Prepared this compound solution
Protocol:
-
Properly restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (urine or blood) is drawn, indicating correct placement.
-
Inject the this compound solution (e.g., 100 µL).[5]
-
Withdraw the needle and return the mouse to its cage.
3.2.3. Intramuscular (IM) Injection
This route is often used for localized photothermal therapy.
Materials:
-
25-27 gauge needle and syringe
-
70% ethanol
-
Prepared this compound solution
Protocol:
-
Anesthetize the mouse.
-
Identify the large quadriceps muscle in the hind limb.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the muscle.
-
Slowly inject the this compound solution (e.g., 100 µL).[1]
-
Withdraw the needle and monitor the mouse.
In Vivo NIR-II Fluorescence Imaging
Protocol:
-
Administer this compound to the mouse via the desired route (e.g., intravenous injection).[1]
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse.[1][4]
-
Place the mouse in an in vivo imaging system equipped for NIR-II fluorescence detection.
-
Set the excitation wavelength (e.g., 793 nm) and collect emission in the NIR-II window (900-1700 nm).[1]
-
Acquire whole-body or region-of-interest images.
-
For biodistribution studies, the mouse can be sacrificed, and major organs harvested for ex vivo imaging.[1][10]
In Vivo Photothermal Therapy (PTT)
Protocol:
-
Administer this compound to tumor-bearing mice (e.g., intramuscularly near the tumor).[1]
-
Allow time for the this compound to accumulate in the tumor (e.g., 48 hours).[1]
-
Anesthetize the mouse and position it so the tumor is accessible to the laser.
-
Irradiate the tumor site with a laser of the appropriate wavelength (e.g., 793 nm or 808 nm).[1][8]
-
Use a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 10 minutes).[1]
-
Monitor the temperature of the tumor surface using an infrared thermal camera. A temperature of around 55°C is considered lethal for cancer cells.[1]
-
Monitor tumor growth and the general health of the mice post-treatment.
Visualizations
Experimental Workflow for In Vivo Imaging and PTT
Caption: General workflow for this compound administration in mice.
Mechanism of this compound in Photothermal Therapy
Caption: Simplified pathway of this compound mediated photothermal therapy.
Biodistribution and Clearance Pathway
Caption: Biodistribution and clearance of this compound in a mouse model.
Safety and Toxicity
Studies have shown that this compound has good biocompatibility with negligible in vivo toxicity at the administered doses.[1] Histological analysis of major organs and blood tests have not revealed significant side effects.[1] Long-term studies indicate that intravenously injected this compound can be completely excreted from the body of mice, primarily through the liver and kidneys, within about five weeks.[1] However, as with any experimental compound, it is crucial to monitor the health and body weight of the mice throughout the study.[1]
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: IR-820 in Fluorescence-Guided Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine dye with significant potential in fluorescence-guided surgery (FGS). As a structural analog of Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use, this compound exhibits similar optical properties but with enhanced fluorescence stability.[1] Its application in the second near-infrared window (NIR-II, 1000-1700 nm) offers deeper tissue penetration, higher resolution, and reduced tissue autofluorescence compared to traditional NIR-I imaging (700-900 nm).[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical FGS, focusing on tumor resection and the identification of other pathologies.
The fluorescence of this compound is significantly enhanced upon binding to albumin, forming a stable complex.[1][2] This interaction can be leveraged by either administering free this compound, which then binds to endogenous albumin in the bloodstream, or by pre-forming an this compound-albumin complex for administration.[2][3] This property, combined with the enhanced permeability and retention (EPR) effect in tumors, allows for passive accumulation and clear delineation of malignant tissues.[3]
Mechanism of Action: Enhanced Fluorescence through Albumin Binding
This compound's utility in FGS is largely attributed to its interaction with serum albumin. In an aqueous environment, this compound molecules can aggregate, leading to fluorescence quenching.[4] However, upon entering the bloodstream, this compound binds to albumin. This binding event prevents aggregation and induces a more rigid molecular conformation, which in turn minimizes non-radiative decay and significantly enhances the fluorescence quantum yield.[1][4] This results in a brighter NIR-II signal, crucial for high-contrast intraoperative imaging.
Caption: Mechanism of this compound fluorescence enhancement upon binding to serum albumin.
Applications in Fluorescence-Guided Surgery
Preclinical studies have demonstrated the efficacy of this compound in various surgical applications, primarily in oncology and for identifying gastrointestinal obstructions.
Tumor Resection
This compound allows for the clear visualization of tumor margins, facilitating more complete and precise resections. Following intravenous administration, this compound accumulates in tumor tissue via the EPR effect. The enhanced fluorescence in the NIR-II window provides a high tumor-to-background ratio (TBR), enabling surgeons to distinguish cancerous tissue from healthy surrounding tissue in real-time.[1][3]
Gastrointestinal Obstruction
For applications in the gastrointestinal (GI) tract, an this compound-albumin complex can be synthesized in vitro and administered orally.[1][2] This allows for the visualization of the GI tract and the precise localization of obstructions, guiding surgical intervention for swift and accurate removal.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound for fluorescence-guided surgery.
Table 1: In Vivo Tumor Imaging and Resection Data
| Parameter | Value | Animal Model | Administration Route | Reference |
| Tumor-to-Background Ratio (TBR) | 5.5 (at 48h post-injection) | 4T1 tumor-bearing Balb/c mice | Intravenous (free this compound) | [3] |
| TBR (this compound-HSA complex) | 5.0 (at 48h post-injection) | 4T1 tumor-bearing Balb/c mice | Intravenous | [3] |
| Signal-to-Background Ratio (SBR) | 6.59 (at 24h post-injection) | Subcutaneous tumor-bearing nude mouse | Intramuscular | [4] |
| SBR (Cerebrovascular Imaging) | 21.196 | Mouse with cranial window | Intravenous | [4] |
| Optimal Imaging Timepoint | 48 hours post-injection | 4T1 tumor-bearing Balb/c mice | Intravenous | [3] |
| This compound Dosage | 150 µL, 75 µM | 4T1 tumor-bearing Balb/c mice | Intravenous | [3] |
| This compound Dosage | 200 µL, 0.5 mg/mL | Mice for biodistribution | Intravenous | [4] |
| This compound Dosage | 100 µL, 2 mg/mL | Subcutaneous tumor-bearing mouse | Intramuscular | [4] |
Table 2: Optical and Physicochemical Properties
| Property | Value | Conditions | Reference |
| Excitation Wavelength (Max) | 710 nm | Free this compound | [5][6] |
| Emission Wavelength (Max) | 820 nm | Free this compound | [5][6] |
| Absorption Peak (in water) | 812 nm | Free this compound | [1] |
| Absorption Peak (in serum) | ~858 nm (red-shifted) | This compound in 10% FBS | [4] |
| Emission Spectrum | Extends beyond 1200 nm | This compound in serum | [4] |
| Quantum Yield (in water) | 0.313% | - | [4] |
| Quantum Yield (in serum) | 2.521% (~7-fold increase) | - | [4] |
| Photothermal Conversion Efficiency | 32.74% | 793 nm laser irradiation | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a preclinical setting.
Protocol 1: In Vivo NIR-II Fluorescence Imaging for Tumor-Guided Surgery
This protocol describes the intravenous administration of free this compound for tumor imaging and subsequent fluorescence-guided resection in a murine model.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., 4T1 subcutaneous model in Balb/c mice)
-
NIR-II imaging system (e.g., InGaAs camera, 808 nm laser, >980 nm long-pass filter)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Preparation of this compound Solution: Freshly prepare a 75 µM solution of this compound in sterile PBS.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Remove fur from the imaging area.
-
Administration: Administer 150 µL of the this compound solution via tail vein injection.[3]
-
Longitudinal Imaging: Acquire NIR-II fluorescence images at various time points post-injection (e.g., 0, 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window for the highest tumor-to-background ratio.[3]
-
Fluorescence-Guided Surgery:
-
At the optimal time point (typically 48 hours), anesthetize the mouse.
-
Use the NIR-II imaging system to accurately locate the tumor in real-time.
-
Under fluorescence guidance, carefully separate the tumor from the surrounding healthy tissue and resect it.[1]
-
After resection, image the surgical bed to ensure no residual tumor tissue remains.[1]
-
-
Ex Vivo Imaging: Acquire ex vivo fluorescence images of the resected tumor and major organs to confirm biodistribution.[3]
Caption: Experimental workflow for this compound-mediated fluorescence-guided tumor surgery.
Protocol 2: Preparation and Oral Administration of this compound-Albumin Complex for GI Imaging
This protocol details the in vitro synthesis of an this compound-Human Serum Albumin (HSA) complex for imaging the gastrointestinal tract.
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Ultrapure water or PBS
-
Mice with simulated gastrointestinal obstruction
-
NIR-II imaging system
-
Oral gavage needle
Procedure:
-
Stoichiometric Ratio Determination (Optional but Recommended): Use Job's plot method to determine the optimal molar ratio of this compound to HSA for maximum complex formation and fluorescence. A ratio of approximately 3:2 (this compound:HSA) has been reported.[1]
-
Preparation of this compound-HSA Complex:
-
Prepare solutions of this compound and HSA at the desired concentrations in ultrapure water or PBS.
-
Mix the this compound and HSA solutions at the predetermined stoichiometric ratio.
-
Allow the mixture to incubate to facilitate complex formation.
-
-
Animal Preparation: Anesthetize the mouse with the GI obstruction.
-
Administration: Orally administer the prepared this compound-HSA complex solution (e.g., 400 µL of a 7.5 µM solution) using a gavage needle.[1]
-
Real-Time Imaging and Guided Surgery:
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines the procedure to assess the biocompatibility of this compound.
Materials:
-
Cell line of interest (e.g., 4T1 murine breast cancer cells)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare fresh media containing various concentrations of this compound (e.g., 0, 1, 2, 3, 4, 5, 6, 7, 8, 9 µM).[1]
-
Remove the old media from the wells and replace it with the this compound-containing media.
-
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay:
-
Wash the cells with PBS.
-
Add 10 µL of MTT solution and fresh media to each well and incubate for 4 hours.
-
Add 120 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader to determine cell viability.[1]
Safety and Biocompatibility
In vitro and in vivo toxicity assessments have demonstrated the good biocompatibility of this compound.[1] Histopathological analysis of major organs from mice treated with this compound showed no significant abnormalities.[1] Blood tests also indicated negligible toxicity in vivo.[4] When encapsulated in nanoparticles, this compound exhibits excellent biocompatibility, whereas free this compound may show some cytotoxicity at higher concentrations.[7][8]
Conclusion
This compound is a promising contrast agent for fluorescence-guided surgery, offering superior stability compared to ICG and the advantages of NIR-II imaging. Its ability to form highly fluorescent complexes with albumin allows for excellent visualization of tumors and other pathologies with high signal-to-background ratios. The protocols provided herein offer a foundation for researchers to explore and optimize the use of this compound in various preclinical surgical models, with a strong potential for future clinical translation.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: IR-820 Encapsulated PLGA Nanoparticles for Theranostics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and application of IR-820-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles for theranostic purposes. These nanoparticles serve as a potent platform for simultaneous near-infrared (NIR) fluorescence imaging and photothermal therapy (PTT) of cancer. The biodegradable and biocompatible nature of PLGA makes it an excellent candidate for clinical translation.
Introduction
Triple-negative breast cancer (TNBC) and other aggressive cancers present significant therapeutic challenges due to the lack of targeted therapies.[1] Photothermal therapy (PTT) has emerged as a promising alternative, utilizing exogenous agents to convert NIR light into localized heat to ablate cancer cells.[1] While gold-based nanoparticles are often used, their long-term biocompatibility raises concerns.[1] Biodegradable polymeric nanoparticles, such as those made from PLGA, offer a safer alternative.[1]
The encapsulation of the NIR dye this compound into PLGA nanoparticles creates a versatile theranostic agent. This compound exhibits strong absorbance in the NIR region (around 808 nm), enabling efficient photothermal conversion.[1][2] Furthermore, its fluorescent properties at approximately 820 nm upon excitation at a lower wavelength (e.g., 710 nm) allow for in vivo imaging and tracking of the nanoparticles.[1][3] This dual functionality allows for image-guided therapy, ensuring precise and effective treatment.
Encapsulation within PLGA nanoparticles enhances the stability of this compound in aqueous environments, preventing its degradation and preserving its optical properties.[1][4] The nanoparticle formulation also improves the biocompatibility of the dye and allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[5]
Physicochemical Characterization of this compound PLGA Nanoparticles
The successful formulation of this compound loaded PLGA nanoparticles requires thorough characterization to ensure optimal performance. The following tables summarize key quantitative data from published studies.
Table 1: Physicochemical Properties of this compound PLGA Nanoparticles
| Parameter | Value | Method | Reference |
| Hydrodynamic Diameter | 60 ± 10 nm | Dynamic Light Scattering (DLS) | [1] |
| Hydrodynamic Diameter | 103 ± 8 nm | Dynamic Light Scattering (DLS) | [2][3] |
| Polydispersity Index (PDI) | 0.163 ± 0.031 | Dynamic Light Scattering (DLS) | [2][3] |
| Zeta Potential | -40 ± 6 mV | DLS / Zeta Potential Measurement | [1] |
| Zeta Potential | -28 ± 7 mV | DLS / Zeta Potential Measurement | [2][6] |
| Encapsulation Efficiency | 90% | UV-Vis Spectrophotometry | [1] |
| Loading Capacity | 18% | UV-Vis Spectrophotometry | [1] |
| Loading Efficiency | 84% - 96% | UV-Vis Spectrophotometry | [2][6] |
Table 2: In Vitro Photothermal Performance
| Parameter | Condition | Result | Reference |
| Temperature Increase (ΔT) | 25 µM this compound, 808 nm laser (1.5 W/cm²) for 5 min | Similar heating profile to free this compound | [1] |
| Temperature Increase (ΔT) | 20-120 µM this compound, 808 nm laser (5.3 W/cm²) | 6 to 20.4 °C | [2][6] |
| Temperature Increase (ΔT) | 20-120 µM this compound, 808 nm laser (14.1 W/cm²) | 8 to 33.6 °C | [2][6] |
| Temperature Increase (ΔT) | 20-120 µM this compound, 808 nm laser (21.2 W/cm²) | 10.2 to 35 °C | [2][6] |
Table 3: In Vitro Biocompatibility and Phototoxicity
| Cell Line | Treatment | Observation | Reference |
| MDA-MB-231 (TNBC) | This compound PLGA NPs + 808 nm laser | Significant reduction in metabolic activity | [1][4] |
| MDA-MB-231 (TNBC) | This compound PLGA NPs only | No significant cell killing | [4] |
| MCF-7 | This compound PLGA NPs (up to 200 µg/mL) | >80% cell viability (biocompatible) | [2][6] |
| MCF-7 | Free this compound (65 µM) | 42% cell viability | [2][6] |
| MCF-7 | This compound PLGA NPs + 808 nm laser (5.3 W/cm²) | 70% cell viability | [6] |
| MCF-7 | This compound PLGA NPs + 808 nm laser (14.1 W/cm²) | 42% cell viability | [6] |
Experimental Protocols
Synthesis of this compound Loaded PLGA Nanoparticles
Two common methods for the preparation of this compound loaded PLGA nanoparticles are the single emulsion solvent evaporation method and the nanoprecipitation method.
Protocol 3.1.1: Single Emulsion Solvent Evaporation Method [1]
-
Preparation of Organic Phase:
-
Dissolve PLGA (e.g., 50:50 lactide:glycolide, carboxylic acid terminated) in acetone at a concentration of 1 mg/mL.
-
Add this compound dye to the PLGA solution at a concentration of 0.5 mg/mL.
-
-
Emulsification:
-
Add the organic phase dropwise to distilled water (in a 1:3 volume ratio of organic phase to water) while stirring vigorously.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion for at least 2 hours to allow for the complete evaporation of acetone.
-
-
Purification:
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess reagents.
-
-
Storage:
-
Store the final nanoparticle suspension at 4 °C.
-
Protocol 3.1.2: Nanoprecipitation Method [2][6]
-
Preparation of Organic Phase:
-
Dissolve 1 mg of PLGA in 400 µL of acetonitrile.
-
Dissolve a calculated amount of this compound (e.g., 150-400 µg) in a suitable solvent like DMSO and physically adsorb it with the PLGA solution.[2]
-
-
Nanoprecipitation:
-
Rapidly inject the organic phase into a larger volume of an aqueous phase (e.g., deionized water or a buffer) under vigorous stirring.
-
-
Solvent Removal and Purification:
-
Stir the suspension to evaporate the organic solvent.
-
Purify the nanoparticles via centrifugation or dialysis.
-
-
Storage:
-
Resuspend the purified nanoparticles in an appropriate buffer and store at 4 °C.
-
Characterization of Nanoparticles
Protocol 3.2.1: Size and Zeta Potential Measurement
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[7]
Protocol 3.2.2: Morphology
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air dry.
-
Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size and shape.[1]
Protocol 3.2.3: Encapsulation Efficiency and Loading Capacity
-
Separate the nanoparticles from the aqueous suspension by centrifugation.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption wavelength (around 710 nm or 810 nm).[2][6]
-
Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
-
EE% = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100
-
LC% = (Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles * 100
-
In Vitro Photothermal Effect
Protocol 3.3.1: Temperature Measurement [1][6]
-
Suspend the this compound PLGA nanoparticles in PBS at a desired concentration (e.g., 25 µM of this compound).[1]
-
Place the suspension in a suitable container (e.g., an Eppendorf tube).
-
Irradiate the sample with an 808 nm continuous-wave laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[1]
-
Monitor the temperature change in real-time using a thermal imaging camera.
In Vitro Cellular Studies
Protocol 3.4.1: Cell Viability Assay (MTT Assay) [6]
-
Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound PLGA nanoparticles and free this compound for a specified incubation period (e.g., 24-48 hours).
-
For phototoxicity assessment, irradiate the designated wells with an 808 nm laser for a short duration (e.g., 30 seconds).[2]
-
After incubation, add MTT reagent to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
Protocol 3.4.2: Cellular Uptake
-
Incubate cancer cells with fluorescently labeled this compound PLGA nanoparticles for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Visualize the cellular uptake of nanoparticles using confocal microscopy or quantify it using flow cytometry.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound PLGA nanoparticles.
References
- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
Application Notes and Protocols for IR-820 Mediated Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the near-infrared (NIR) dye IR-820 in photothermal therapy (PTT). The information presented is intended to guide researchers in designing and executing experiments for the preclinical evaluation of this compound as a photosensitizer for cancer therapy.
Introduction to this compound in Photothermal Therapy
This compound is a cyanine dye that exhibits strong absorption in the near-infrared spectrum, typically between 780 nm and 820 nm.[1][2] This characteristic allows for deeper tissue penetration of light, a crucial aspect for treating solid tumors.[2][3] Upon irradiation with a laser of a specific wavelength, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[4] To enhance its stability, biocompatibility, and tumor accumulation, this compound is often encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA).[2][5][6][7] Studies have demonstrated that this compound-mediated PTT can induce apoptotic cell death in cancer cells, making it a promising modality for cancer treatment.[5][6][7]
Laser Irradiation Parameters
The efficacy of this compound mediated PTT is highly dependent on the laser irradiation parameters. The choice of wavelength, power density, and irradiation time must be carefully optimized to achieve sufficient thermal ablation of the tumor while minimizing damage to surrounding healthy tissues.
Table 1: Summary of Laser Irradiation Parameters for this compound Mediated Photothermal Therapy
| Laser Wavelength (nm) | Power Density (W/cm²) | Irradiation Time | Application | Reference |
| 808 | 0.4 - 1.0 | 5 min | In vitro | |
| 808 | 1.5 | 5 min | In vitro | [6] |
| 808 | 2 | 5 min | In vitro | [6] |
| 808 | 5.3 - 21.2 | 30 s - 2 min | In vitro | [5] |
| 793 | 0.5 - 2.0 | 10 min | In vivo | [1] |
| 793 | 1 | 5 min | In vitro | [4] |
| 808 | 1.5 | 5 min | In vivo | [6] |
Experimental Protocols
The following protocols provide a general framework for conducting in vitro and in vivo studies using this compound for photothermal therapy.
In Vitro Protocol: 2D Monolayer Cell Culture
This protocol describes the use of this compound mediated PTT on cancer cells grown in a 2D monolayer.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, MCF-7)[4][5][6]
-
Complete cell culture medium
-
This compound or this compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., MTT, Calcein-AM/Propidium Iodide)
-
Near-infrared laser system (e.g., 808 nm or 793 nm)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Incubation with this compound: Remove the culture medium and add fresh medium containing the desired concentration of this compound or this compound-loaded nanoparticles. Incubate for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: Gently wash the cells twice with PBS to remove any unbound this compound.
-
Laser Irradiation: Add fresh, pre-warmed culture medium to each well. Irradiate the designated wells with the NIR laser using optimized parameters (refer to Table 1). Include control groups: untreated cells, cells treated with this compound but not irradiated, and cells irradiated without this compound.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.
-
Assessment of Cell Viability: Evaluate cell viability using a standard assay (e.g., MTT).
In Vitro Protocol: 3D Spheroid Culture
This protocol adapts the 2D protocol for a 3D tumor spheroid model, which more closely mimics the in vivo tumor microenvironment.
Materials:
-
Same as the 2D protocol
-
Ultra-low attachment 96-well plates
-
Extracellular matrix (e.g., Matrigel or Collagen I)
Procedure:
-
Spheroid Formation: Seed cancer cells in an ultra-low attachment 96-well plate. The cells will aggregate and form spheroids over 2-3 days.
-
Incubation with this compound: Once spheroids have formed, carefully replace the medium with fresh medium containing this compound or this compound-loaded nanoparticles. Incubate for a duration sufficient for penetration into the spheroid.
-
Washing: Gently wash the spheroids twice with PBS.
-
(Optional) Embedding in Extracellular Matrix: For invasion assays, embed the spheroids in an extracellular matrix like Matrigel or Collagen I.
-
Laser Irradiation: Add fresh medium and irradiate the spheroids as described in the 2D protocol.
-
Assessment of Viability and Invasion: Assess cell viability within the spheroid using appropriate imaging techniques (e.g., confocal microscopy with live/dead staining). If applicable, measure the extent of cell invasion from the spheroid into the surrounding matrix.
In Vivo Protocol: Xenograft Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound mediated PTT in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound or this compound-loaded nanoparticles formulated for intravenous injection
-
NIR laser system with a fiber optic cable for targeted delivery
-
Anesthesia
-
Calipers for tumor measurement
-
Infrared thermal camera
Procedure:
-
Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Administration of this compound: Intravenously inject the mice with this compound or this compound-loaded nanoparticles. The formulation should be optimized for prolonged circulation and tumor accumulation.
-
Tumor Accumulation: Allow sufficient time for the agent to accumulate in the tumor tissue (typically 24-48 hours). This can be monitored if a fluorescently labeled agent is used.
-
Laser Irradiation: Anesthetize the mice. Use a thermal camera to monitor the temperature at the tumor site. Irradiate the tumor with the NIR laser using optimized parameters. Maintain the tumor temperature at a therapeutic level (e.g., 42-55°C) for a specific duration.[6]
-
Monitoring Tumor Growth: Monitor tumor volume using calipers every 2-3 days. Also, monitor the body weight and overall health of the mice.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Visualizations
Experimental Workflow
References
- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 3. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Diseased Tissue in Live Animals with IR-820
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) fluorescent dye that serves as a versatile and cost-effective contrast agent for the in vivo imaging and quantification of diseased tissues in live animal models.[1][2][3] With maximal excitation and emission wavelengths of approximately 710 nm and 820 nm respectively, this compound is well-suited for deep tissue imaging due to reduced light scattering and tissue autofluorescence in the NIR spectrum.[1][2][3][4] Its mechanism of action relies on its properties as a blood pool contrast agent.[1][2] Upon intravenous administration, this compound binds to serum albumin, which significantly enhances its fluorescence emission.[1][2][3] This complex then extravasates and accumulates in tissues with increased vascular permeability, a common hallmark of various pathologies such as cancer, inflammation, and injury.[1] This accumulation allows for the sensitive detection and quantification of diseased areas.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in preclinical research for the non-invasive assessment of disease progression and therapeutic response.
Data Presentation: Quantitative Analysis of this compound Accumulation in Diseased Tissues
The following tables summarize quantitative data from various studies, demonstrating the efficacy of this compound in delineating and quantifying diseased tissues in different animal models.
| Animal Model | Disease/Condition | Administration Route | Time Post-Injection | Imaging Modality | Key Quantitative Finding | Reference |
| Mouse | Neck Tumor (Lymphoma) | Intravenous | 15 minutes | NIR Fluorescence Imaging | 28.4% of total fluorescence flux concentrated in the viable tumor region. | [1][2][5] |
| Mouse | Rhabdomyosarcoma | Intratumoral | 24 hours | NIR Fluorescence Imaging | Significant fluorescence signal at the tumor site and draining lymph nodes. | [5] |
| Mouse | Thrombotic Stroke | Intravenous | Not Specified | NIR Fluorescence Imaging | Pronounced fluorescence signal in the area of tissue injury caused by the stroke. | [1][5] |
| Mouse | Cardiotoxin-induced Muscle Injury | Intramuscular | 24 hours | NIR Fluorescence Imaging | Significant increase in fluorescence signal in the injured muscle compared to uninjured contralateral muscle. | [2] |
| Nude Mouse | Subcutaneous Bladder Tumor | Intramuscular | 24 hours | NIR-II Fluorescence Imaging | Signal-to-background ratio (SBR) of 6.59 at the tumor site. | [6] |
| Nude Mouse | 4T1 Tumor | Intravenous | 12 hours | NIR Fluorescence Imaging | Strongest fluorescence signals observed at the tumor site at this time point. | [7] |
| Parameter | Value | Reference |
| Excitation Wavelength (in serum) | ~710 nm | [1][2][3] |
| Emission Wavelength (in serum) | ~820 nm | [1][2][3] |
| Quantum Yield (in serum) | 2.521% | [6] |
| Fluorescence Intensity Ratio in NIR-II | 30.17% | [6] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound accumulation in diseased tissue and a typical experimental workflow for in vivo imaging.
Caption: Mechanism of this compound accumulation in diseased tissue.
Caption: General experimental workflow for in vivo imaging with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Freshly prepare the this compound solution on the day of the experiment.
-
Weigh the desired amount of this compound powder and dissolve it in sterile PBS to achieve the final desired concentration (e.g., 0.2 mM).[8]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilize the this compound solution by passing it through a 0.22 µm syringe filter before injection.
Protocol 2: In Vivo Imaging of Tumors in a Mouse Model
Materials:
-
Tumor-bearing mouse model
-
Prepared sterile this compound solution
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS, Pearl)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain animal body temperature
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage, ensuring the tumor is in the field of view. A heating pad should be used to maintain body temperature.
-
Acquire a baseline, pre-injection fluorescence image.
-
Administer the prepared this compound solution via the desired route. For systemic imaging, intravenous (tail vein) injection is common. A typical dose is 100 µl of a 0.2 mM solution.[1][8]
-
Acquire fluorescence images at various time points post-injection (e.g., 15 minutes, 1, 4, 12, 24, 48 hours) to determine the optimal imaging window for your model.[1][9]
-
Maintain the animal under anesthesia for the duration of the imaging session.
-
Allow the animal to recover in a clean, warm cage.
Protocol 3: Quantification of this compound Fluorescence Signal
Materials:
-
Acquired in vivo fluorescence images
-
Image analysis software (e.g., Living Image, ImageJ)
Procedure:
-
Open the acquired fluorescence image series in the analysis software.
-
Define Regions of Interest (ROIs) around the diseased tissue (e.g., tumor) and a control region of healthy tissue (e.g., contralateral muscle).
-
Measure the fluorescence intensity within each ROI. The data is typically reported as average radiance (photons/sec/cm²/sr) or total flux (photons/sec).
-
To quantify accumulation, calculate the signal-to-background ratio (SBR) by dividing the average radiance of the diseased tissue ROI by the average radiance of the healthy tissue ROI.
-
For biodistribution studies, animals can be euthanized at the final time point, and major organs can be excised and imaged ex vivo to quantify this compound distribution.
Applications and Considerations
This compound has been successfully employed for the in vivo imaging of various conditions, including:
-
Oncology: Delineating tumor margins and quantifying tumor burden.[1][2][5][9]
-
Inflammation: Assessing the extent of inflammation in models of tissue injury.[1]
-
Vascular Biology: Visualizing vascular leakage in conditions like stroke.[1][5]
Considerations:
-
Pharmacokinetics: The clearance of this compound occurs predominantly through the gastrointestinal tract.[1][2] The optimal imaging window will depend on the animal model and the specific disease being studied.
-
NIR-II Imaging: this compound also exhibits fluorescence in the second near-infrared window (NIR-II, 900-1700 nm), which can provide higher spatial resolution and deeper tissue penetration.[6]
-
Toxicity: Studies have shown that this compound has good biocompatibility.[9][10]
These application notes and protocols provide a framework for utilizing this compound as a powerful tool for the quantitative assessment of diseased tissue in live animals. Researchers are encouraged to optimize these protocols for their specific experimental needs.
References
- 1. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near-infrared imaging of injured tissue in living subjects using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Animal Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of IR-820 in Aqueous Solutions
Welcome to the technical support center for IR-820. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in water or buffer?
A1: this compound, like many cyanine dyes, is prone to instability in aqueous environments due to several factors. The primary issue is the tendency of the dye molecules to form aggregates, which leads to a phenomenon known as aggregation-caused quenching (ACQ).[1][2] This self-quenching significantly reduces the fluorescence intensity and alters the absorption spectrum. Furthermore, this compound is susceptible to degradation over time, a process that can be accelerated by exposure to light (photobleaching) and elevated temperatures.
Q2: What are the common signs of this compound degradation in my aqueous solution?
A2: You can identify this compound degradation by observing the following changes:
-
Visual Changes: A noticeable change in the color of the solution.
-
Spectroscopic Changes: A decrease in the characteristic absorbance peak of this compound (around 820 nm) and potentially the appearance of new peaks at different wavelengths.[3]
-
Reduced Fluorescence: A significant drop in fluorescence emission when excited at the appropriate wavelength.
-
Precipitation: In severe cases of aggregation, you might observe the formation of visible particles or precipitation.
Q3: How can I improve the stability of this compound for my experiments?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
Encapsulation: Enclosing this compound within nanoparticles is a highly effective method.[3][4] Materials like PLGA, liposomes, and polymers such as polycaprolactone glycol chitosan (PCLGC) can protect the dye from the aqueous environment.[4][5]
-
Macromolecular Complexation: Forming a complex between this compound and a macromolecule like human serum albumin (HSA) or dendrimers can prevent aggregation.[6][7][8] The hydrophobic pockets of these molecules shield the this compound.[8]
-
Covalent Conjugation: Covalently attaching this compound to a polymer, such as polyethylene glycol (PEG), can create a stable nanoconjugate.[9]
-
Supramolecular Encapsulation: Using host molecules like cyclodextrins can encapsulate the dye and improve its stability.[10]
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: While the provided literature primarily focuses on encapsulation and complexation, the use of antioxidants is a general strategy for stabilizing fluorescent dyes susceptible to photo-oxidation. Thiol-based compounds, for instance, have been shown to act as photostabilizers for other cyanine dyes by quenching excited triplet states.[11] However, specific protocols and efficacy for this compound would require experimental validation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal after preparing the aqueous solution. | Aggregation and self-quenching of this compound molecules. | Encapsulate this compound in nanoparticles (e.g., PLGA, liposomes) or form a complex with albumin or dendrimers to prevent aggregation.[3][5][8] |
| Absorbance spectrum of this compound solution changes over a short period. | Degradation of the dye. | Prepare fresh solutions before use. Protect the solution from light and store at 4°C. For longer-term stability, consider encapsulation or covalent conjugation.[4][9] |
| Inconsistent results in cell-based assays. | Poor stability of free this compound in culture media leading to variable effective concentrations. | Use a stabilized formulation of this compound, such as nanoparticle-encapsulated this compound, to ensure consistent delivery and stability in the complex biological medium.[3][4] |
| Low signal-to-noise ratio in in vivo imaging. | Rapid clearance and degradation of free this compound in the bloodstream. | Utilize nanoformulations of this compound to improve circulation time and in vivo stability.[9][12] Complexation with serum albumin can also enhance in vivo performance.[1][8] |
Quantitative Data Summary
The following tables summarize quantitative data on the stability of this compound under different conditions and formulations.
Table 1: Stability of Free vs. Encapsulated this compound
| Formulation | Storage Conditions | Stability Metric | Result | Reference |
| Free this compound in MilliQ water | 4°C for 3 weeks | Absorption Capability | Loses absorption capabilities | [3] |
| This compound PLGA Nanoparticles in MilliQ water | 4°C for 3 weeks | Absorption Capability | Fairly maintain optical properties | [3] |
| PCLGC–IR Composite Nanoparticles | 4°C in the dark for 10 days | UV-visible Absorbance | Good stability of the dye inside the polymer | [4] |
| Free this compound in aqueous solution | Room Temperature, bright conditions | Absorbance Peak | Continuous decrease | [13] |
| Ac-PR/IR820 Dendrimers in aqueous solution | Room Temperature, bright conditions | Absorbance Peak | Stable for up to 8 days | [7] |
Table 2: Physicochemical Properties of Stabilized this compound Formulations
| Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound PLGA Nanoparticles | 103 ± 8 | 0.163 ± 0.031 | - | [3] |
| PCLGC–IR Composite Nanoparticles | 150 - 200 | - | - | [4] |
| Ac-PR/IR820 Dendrimers | 337.1 ± 41.4 | 0.893 ± 0.096 | 10.0 ± 0.6 | [6] |
| IRPDcov Nanoconjugates | ~150 | - | -0.4 ± 0.3 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method described in the literature.[3]
-
Dissolve PLGA: Dissolve an appropriate amount of poly(lactic-co-glycolic acid) (PLGA) in an organic solvent such as acetone.
-
Dissolve this compound: In a separate container, dissolve this compound in the same organic solvent.
-
Mixing: Add the this compound solution to the PLGA solution and mix thoroughly.
-
Nanoprecipitation: Add the organic phase dropwise into an aqueous solution (e.g., MilliQ water) containing a surfactant (e.g., PVA) under constant stirring.
-
Solvent Evaporation: Stir the resulting nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with MilliQ water several times to remove excess surfactant and unloaded dye.
-
Resuspension: Resuspend the final nanoparticle pellet in the desired aqueous buffer.
-
Characterization: Characterize the nanoparticles for size, PDI, and dye loading efficiency.
Protocol 2: Assessment of this compound Stability using UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of free this compound and your stabilized this compound formulation in the desired aqueous buffer at the same concentration.
-
Initial Measurement: Immediately after preparation, measure the UV-Vis absorption spectrum of each sample using a spectrophotometer. Record the absorbance at the characteristic peak of this compound (~820 nm).
-
Incubation: Store the samples under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure).
-
Time-Point Measurements: At regular time intervals (e.g., 1, 6, 24, 48 hours, and daily thereafter), take an aliquot of each sample and measure its UV-Vis absorption spectrum.
-
Data Analysis: Plot the absorbance at ~820 nm as a function of time for each sample. A slower decrease in absorbance for the stabilized formulation compared to the free dye indicates improved stability.
Visualizations
Caption: Logical relationship between the problem, causes, and solutions for this compound instability.
Caption: Experimental workflow for assessing the stability of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 5. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04794J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of IR-820 in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye IR-820 in microscopy applications. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching, ensuring the acquisition of high-quality and reliable fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
A1: this compound is a near-infrared (NIR) cyanine dye used as a fluorescent contrast agent.[1][2] Its key advantages for microscopy include:
-
Deep Tissue Penetration: NIR light (700-900 nm) is less absorbed and scattered by biological tissues, allowing for deeper imaging compared to visible light fluorophores.[2]
-
Reduced Autofluorescence: Biological tissues have lower autofluorescence in the NIR spectrum, leading to a better signal-to-noise ratio.
-
Theranostic Potential: Besides imaging, this compound can be used for photothermal therapy, where it generates heat upon laser irradiation to destroy cancer cells.[2][3]
This compound has maximal excitation and emission wavelengths of approximately 710 nm and 820 nm, respectively.[1][2]
Q2: My this compound signal is fading quickly during image acquisition. What is causing this?
A2: The rapid loss of signal you are observing is called photobleaching. This is the irreversible photochemical destruction of a fluorophore due to exposure to excitation light.[4][5] For cyanine dyes like this compound, this process is often mediated by reactions with molecular oxygen when the dye is in an excited triplet state, leading to the formation of non-fluorescent products.[6] Factors that accelerate photobleaching include high excitation light intensity, long exposure times, and the presence of reactive oxygen species (ROS).[7]
Q3: How does the imaging environment affect this compound stability and brightness?
A3: The local environment significantly impacts this compound's performance. For instance, this compound exhibits brighter fluorescence in a serum-containing environment (like 10% fetal bovine serum) compared to water.[3] This is because this compound molecules can adsorb to serum proteins, which helps to:
-
Prevent dye aggregation that leads to self-quenching.[3]
-
Promote a more rigid molecular structure, which enhances radiative decay (fluorescence).[3] One study noted a 21-fold increase in fluorescence for an this compound-human serum albumin (HSA) complex.[8] This interaction is crucial for achieving strong signals in in vivo imaging.[9][10]
Q4: Are there more photostable alternatives to this compound for NIR imaging?
A4: While this compound has its advantages, other NIR dyes and nanoparticle-based probes have been developed with improved photostability.[4][11] For example, quaterrylene-based dyes have shown exceptional chemical and photostability compared to commonly used cyanine dyes like indocyanine green (ICG), a close relative of this compound.[12] Quantum dots and certain dye-doped nanoparticles also offer superior resistance to photobleaching, making them suitable for long-term imaging experiments.[11] The choice of dye should be based on the specific experimental requirements, including the need for photostability.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in microscopy.
Problem 1: Rapid Signal Loss and Photobleaching
Symptoms:
-
Fluorescence intensity decreases noticeably during a time-lapse series.
-
The signal is bright initially but fades after a few exposures.
Solutions:
-
Optimize Illumination Settings:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[7][13] This can be achieved by using neutral density filters or adjusting the laser power settings on your microscope.[4][6]
-
Minimize Exposure Time: Shorten the image acquisition time.[13][14] Use the most sensitive detector settings to compensate for shorter exposures.
-
Avoid Unnecessary Illumination: Only illuminate the sample when actively acquiring an image.[13][15][16] Use transmitted light for focusing whenever possible.[4]
-
-
Use Antifade Reagents:
-
Incorporate commercial antifade mounting media (e.g., ProLong Gold, VECTASHIELD) for fixed samples.[4][7] These reagents contain chemicals that quench reactive oxygen species, which are major contributors to photobleaching.[6][7]
-
For live-cell imaging, consider specialized antifade reagents like VectaCell™ Trolox or OxyFluor™, which are designed to be biocompatible.[14]
-
-
Optimize the Imaging Buffer:
Problem 2: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The fluorescent signal is weak and difficult to distinguish from the background.
-
Images appear grainy or "noisy."
Solutions:
-
Enhance Detector Sensitivity:
-
Increase the detector gain or use camera binning to improve the detection of weak signals.[13] This allows you to use lower excitation power, which in turn reduces photobleaching.
-
-
Optimize Microscope Configuration (Confocal):
-
Use an optimal pinhole size. A slightly larger pinhole can increase the amount of emitted light collected by the detector, though it may slightly reduce spatial resolution.[13]
-
-
Leverage the Environment:
-
Choose the Right Filters:
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and provide a comparison with other relevant dyes.
Table 1: Spectral Properties of this compound
| Property | Wavelength/Value | Solvent/Condition | Reference |
| Excitation Max | ~800 nm | - | [1] |
| Emission Max | 820 nm | - | [1] |
| Absorption Peak | 685 nm, 812 nm | Ultrapure Water | [9] |
| Absorption Peak | Red-shifted ~143 nm from water | 10% Fetal Bovine Serum | [3] |
| Emission Peak | ~829 nm | Water | [3] |
| Emission Peak | ~858 nm | 10% Fetal Bovine Serum | [3] |
Table 2: Comparison of Photostability (Qualitative)
| Dye/Probe Type | Relative Photostability | Key Characteristics | Reference(s) |
| This compound | Moderate | Good stability in serum; susceptible to photobleaching under high illumination. | [3] |
| Indocyanine Green (ICG) | Low to Moderate | Structurally similar to this compound but generally less stable. | [17] |
| Quaterrylene-based Dyes | High | Exhibit exceptional chemical and photo-stability. | [12] |
| Quantum Dots (QDs) | Very High | Highly resistant to photobleaching, suitable for long-term imaging. | [11] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (if targeting intracellular structures):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining with this compound:
-
Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA).
-
Incubate the sample with the this compound solution for the optimized duration and temperature, protected from light.
-
-
Mounting:
-
Wash the sample three times with PBS to remove unbound dye.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip to prevent drying and for long-term storage.
-
Protocol 2: In Vivo Imaging Protocol (Mouse Model)
This is a guideline and should be adapted based on specific experimental needs and institutional protocols.[1]
-
Preparation of this compound Solution:
-
Freshly prepare a solution of this compound in PBS at a concentration of, for example, 0.2 mM.[1]
-
-
Administration:
-
Imaging:
-
Perform imaging at desired time points post-injection (e.g., 4, 24, 48 hours) to allow for distribution and tumor accumulation.[9]
-
Use an appropriate NIR imaging system with an excitation source around 793-808 nm.[3][9]
-
Optimize imaging parameters such as exposure time and excitation power density to balance signal strength and minimize photobleaching. For example, different parameters might be needed for different tissues (e.g., tumors: 200 ms exposure, 116 mW cm⁻²; digestive tract: 1000 ms, 58 mW cm⁻²).[9]
-
Visualizations
Workflow for Minimizing Photobleaching
Caption: A step-by-step workflow for preparing samples and optimizing imaging parameters to reduce this compound photobleaching.
Factors Contributing to Photobleaching
Caption: Diagram illustrating the primary causes of this compound photobleaching and the corresponding mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Photostable, Hydrophilic, and Near Infrared Quaterrylene-based Dyes for Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IR-820 Concentration for In Vitro Cell Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IR-820 concentration for their in vitro cell studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: High Cytotoxicity or Low Cell Viability in the Dark (Without Laser Exposure)
-
Question: I'm observing significant cell death even before laser irradiation. What could be the cause and how can I fix it?
-
Answer: High dark toxicity of free this compound is a known issue, particularly at higher concentrations. The viability of MCF-7 breast cancer cells was found to be as low as 42% at a concentration of 65 µM.[1][2]
Troubleshooting Steps:
-
Reduce this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Test a range of concentrations (e.g., 1 µM to 20 µM).
-
Decrease Incubation Time: Shorten the incubation period to minimize exposure-related toxicity.
-
Use a Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity by including a vehicle-only control.
-
Consider Encapsulation: Encapsulating this compound in nanoparticles, such as PLGA or dendrimers, has been shown to significantly improve biocompatibility.[1][3] For instance, this compound PLGA NPs showed at least 80% cell viability at high concentrations (equivalent to 65 µM of free this compound).[1][2]
-
Issue 2: Low or No Fluorescence Signal in Stained Cells
-
Question: I am not detecting a strong fluorescence signal from my cells after incubation with this compound. What are the possible reasons and solutions?
-
Answer: A weak or absent signal can stem from several factors, including dye instability, aggregation, or insufficient uptake.
Troubleshooting Steps:
-
Check for Dye Aggregation: this compound can aggregate in aqueous solutions, which can quench its fluorescence.[4] Visually inspect your stock and working solutions for any precipitates. Consider using a formulation with improved stability, such as conjugation with PEG or encapsulation.[5]
-
Optimize Concentration and Incubation Time: Cellular uptake is concentration and time-dependent.[3][6] Try increasing the this compound concentration or extending the incubation time. A typical starting point is 5 µM for 1 to 4 hours.[5]
-
Verify Cellular Uptake: Confirm that this compound is being internalized by your cell line. This can be visualized using fluorescence microscopy or quantified by flow cytometry.[6]
-
Assess Instrument Settings: Ensure that the excitation and emission wavelengths on your imaging system are correctly set for this compound (maximal excitation ~710 nm, emission ~820 nm).[1][7]
-
Issue 3: Inconsistent Results or Poor Reproducibility
-
Question: My experimental results with this compound are not consistent. What could be causing this variability?
-
Answer: Inconsistent results are often due to the instability of free this compound in aqueous media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution just before use. This compound can degrade in aqueous solutions, with degradation being influenced by temperature and light.[8]
-
Protect from Light: this compound is a photosensitive dye. Protect all solutions and stained cells from light as much as possible to prevent photobleaching.
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, washing steps, and instrument settings, are consistent across all experiments.
-
Consider a More Stable Formulation: For long-term or highly reproducible studies, consider using a more stable form of this compound, such as an albumin-complexed or nanoparticle-encapsulated version.[9][10]
-
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for this compound in in vitro cell studies?
A common starting concentration for cellular imaging and hyperthermia studies is 5 µM.[5][8] However, the optimal concentration can vary significantly depending on the cell line and application. For photothermal therapy (PTT), concentrations up to 60 µM have been used.[1][2] It is highly recommended to perform a dose-response study to determine the ideal concentration for your specific experimental setup.
2. What are the typical incubation times for this compound with cells?
Incubation times can range from 30 minutes to 48 hours.[1][2][6] For cellular uptake and imaging, incubation times of 1 to 4 hours are often sufficient.[5] For cytotoxicity assays, longer incubation times like 24 or 48 hours are common.[1][2]
3. Is this compound toxic to cells?
Yes, free this compound can exhibit cytotoxicity, especially at higher concentrations.[1][2] This is an important consideration when using it as an imaging agent. For PTT applications, this cytotoxicity is harnessed and enhanced by laser irradiation to induce cell death.[1][2]
4. How can I improve the stability of this compound in my experiments?
The stability of this compound in aqueous solutions can be improved by:
-
Encapsulating it in nanoparticles (e.g., PLGA, dendrimers).[1][3]
-
Conjugating it with polymers like polyethylene glycol (PEG).[5]
5. What is the difference between cytotoxicity and phototoxicity of this compound?
-
Cytotoxicity refers to the inherent toxicity of the this compound molecule to cells in the absence of light.
-
Phototoxicity is the cell-killing effect that occurs when this compound absorbs light from a laser (typically around 808 nm) and converts that energy into heat, leading to hyperthermia-induced cell death.[1][2]
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various In Vitro Applications
| Application | Cell Line(s) | Concentration Range | Incubation Time | Reference(s) |
| Cellular Imaging | MES-SA, Dx5, SKOV-3 | 5 µM | 4 hours | [5] |
| Cellular Imaging | 4T1 | 10 µM | Not Specified | [8] |
| Photothermal Therapy (PTT) | MCF-7 | 1.5 - 65 µM | 24 hours | [1] |
| Photothermal Therapy (PTT) | MES-SA, Dx5, SKOV-3 | 5 µM | 1 hour | [5] |
| Cytotoxicity Assay | MCF-7 | Up to 65 µM | 48 hours | [1][2] |
| Cytotoxicity Assay | 3T3-L1, 4T1 | Up to 9 µM | 24 hours | [9] |
Table 2: Cytotoxicity of Free this compound vs. Encapsulated this compound
| Formulation | Cell Line | Concentration (Equivalent this compound) | Incubation Time | Cell Viability | Reference(s) |
| Free this compound | MCF-7 | 65 µM | 48 hours | ~42% | [1][2] |
| This compound PLGA Nanoparticles | MCF-7 | 65 µM | 48 hours | >80% | [1][2] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[2]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine cell viability.
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM).[5]
-
Incubation: Incubate for the desired time (e.g., 4 hours) at 37°C, protected from light.[5]
-
Washing: Wash the cells three times with PBS to remove extracellular this compound.[5]
-
Fixation: Fix the cells with 4% formaldehyde for 15 minutes at 37°C.[5]
-
Mounting: Wash the cells again with PBS and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for this compound.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: A logical troubleshooting guide for common this compound experimental issues.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: IR-820 Antibody Conjugation
Welcome to the technical support center for challenges in conjugating IR-820 to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for antibody conjugation?
This compound is a near-infrared (NIR) cyanine dye that is frequently used for labeling antibodies for various in vivo and in vitro imaging applications. Its absorption and emission spectra in the NIR window (700-900 nm) allow for deep tissue penetration and reduced autofluorescence from biological samples. When conjugated to antibodies, it enables targeted imaging of specific cells or tissues.
Q2: What is the principle behind conjugating this compound to an antibody?
The most common method for conjugating this compound to an antibody is through the use of an N-hydroxysuccinimide (NHS) ester-activated form of the dye. The NHS ester of this compound reacts with primary amines (-NH2) on the antibody, primarily on the side chains of lysine residues, to form stable amide bonds. This process is typically carried out in a buffer with a slightly alkaline pH to facilitate the reaction.
Q3: What are the critical parameters to control during the conjugation reaction?
Successful conjugation of this compound to antibodies relies on the careful control of several parameters:
-
Antibody Purity and Concentration: The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizing proteins like bovine serum albumin (BSA), as these will compete with the antibody for reaction with the this compound NHS ester.[1][] It is recommended to use an antibody concentration of at least 1 mg/mL for optimal labeling.[3]
-
Reaction Buffer pH: The pH of the reaction buffer is a critical factor. A pH between 8.0 and 8.5 is generally recommended as it represents a compromise between maximizing the reactivity of the primary amines on the antibody and minimizing the hydrolysis of the this compound NHS ester.[][4]
-
Dye-to-Antibody Molar Ratio: The molar ratio of this compound NHS ester to the antibody will directly influence the degree of labeling (DOL). A higher ratio will generally result in a higher DOL. However, excessive DOL can lead to problems such as antibody aggregation and fluorescence quenching.
-
Reaction Time and Temperature: The conjugation reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. Longer reaction times or higher temperatures can increase the DOL but also risk antibody denaturation and dye degradation.
Q4: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of this compound molecules conjugated to a single antibody molecule.[5][6] It is a critical quality attribute of the conjugate as it affects:
-
Signal Intensity: A higher DOL generally leads to a brighter fluorescent signal.
-
Antibody Function: Excessive DOL can interfere with the antigen-binding site of the antibody, reducing its affinity and specificity.[5]
-
Conjugate Stability: High DOL, especially with hydrophobic dyes like this compound, can increase the propensity for antibody aggregation.[7]
-
Pharmacokinetics: The DOL can alter the in vivo clearance and biodistribution of the antibody conjugate.
For most applications, an optimal DOL for antibody conjugates is typically between 2 and 10.[5]
Q5: How can I determine the Degree of Labeling (DOL)?
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of this compound (around 780-820 nm, depending on the solvent).
The following formula is used to calculate the DOL:
Where:
-
A_dye is the absorbance of the conjugate at the maximum absorbance wavelength of this compound.
-
ε_dye is the molar extinction coefficient of this compound at its maximum absorbance wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor, which is the ratio of the absorbance of the free dye at 280 nm to its absorbance at its maximum absorbance wavelength (A_280_dye / A_dye_max).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, it is approximately 210,000 M⁻¹cm⁻¹).[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation (Low DOL) | 1. Inactive this compound NHS Ester: The NHS ester has hydrolyzed due to moisture. | - Use fresh, high-quality this compound NHS ester. - Store the dye desiccated at -20°C and warm to room temperature before opening to prevent condensation.[9] - Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1] |
| 2. Interfering Substances in Antibody Solution: Presence of amine-containing buffers (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA). | - Purify the antibody before conjugation using methods like dialysis, desalting columns, or protein A/G affinity chromatography to remove interfering substances.[1][] | |
| 3. Incorrect Reaction pH: The pH of the buffer is too low, leading to protonated and unreactive primary amines on the antibody. | - Ensure the reaction buffer pH is between 8.0 and 8.5. Use buffers such as sodium bicarbonate or sodium borate.[4] | |
| 4. Insufficient Dye-to-Antibody Ratio: The molar excess of the dye is too low. | - Increase the molar ratio of this compound NHS ester to the antibody. A common starting point is a 10-20 fold molar excess of the dye.[10] | |
| High Degree of Labeling (DOL > 10) | 1. Excessive Dye-to-Antibody Ratio: Too much this compound NHS ester was used in the reaction. | - Reduce the molar ratio of this compound NHS ester to the antibody in subsequent experiments. |
| 2. Prolonged Reaction Time or High Temperature: The reaction was allowed to proceed for too long or at an elevated temperature. | - Decrease the reaction time or perform the conjugation at a lower temperature (e.g., 4°C). | |
| Antibody Aggregation | 1. High Degree of Labeling (DOL): The hydrophobic nature of this compound can cause aggregation at high DOLs. | - Optimize the conjugation to achieve a lower DOL (typically between 2 and 8). - Consider using a more hydrophilic linker if available.[7] |
| 2. Poor Antibody Stability: The antibody itself may be prone to aggregation under the reaction conditions. | - Ensure the antibody is stored correctly and handled gently. - Include excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine) in the formulation to improve stability. | |
| 3. Presence of Organic Solvent: The use of DMSO or DMF to dissolve the dye can sometimes induce aggregation. | - Minimize the volume of organic solvent added to the antibody solution (typically less than 10% v/v). - Add the dye solution slowly to the antibody solution while gently stirring. | |
| Difficulty in Purifying the Conjugate | 1. Inefficient Removal of Unconjugated Dye: The purification method is not effectively separating the free dye from the conjugate. | - Use size-exclusion chromatography (SEC) for efficient removal of small molecules like unconjugated dye.[11][12][13] - Ensure the column is properly equilibrated and the sample volume is appropriate for the column size. |
| 2. Presence of Aggregates: Aggregates can co-elute with the monomeric conjugate or interfere with the purification process. | - Use SEC to separate aggregates from the monomeric conjugate. The aggregates will elute in the void volume.[14][15] | |
| Reduced Antibody Activity After Conjugation | 1. High Degree of Labeling (DOL): this compound molecules are conjugated to lysine residues within or near the antigen-binding site. | - Reduce the DOL by optimizing the dye-to-antibody ratio. - Consider site-specific conjugation methods if random lysine conjugation is problematic. |
| 2. Antibody Denaturation: The reaction conditions (pH, temperature, organic solvent) have denatured the antibody. | - Perform the conjugation at a lower temperature (e.g., 4°C). - Minimize the amount of organic solvent used. - Ensure the pH of the reaction buffer is within the optimal range for antibody stability. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound antibody conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[16] |
| Reaction Buffer | Sodium Bicarbonate or Borate Buffer | Must be free of primary amines. |
| Reaction pH | 8.0 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[4] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized to achieve the desired DOL.[10] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can reduce the risk of antibody denaturation. |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | Longer times can lead to higher DOL. |
| Quenching Agent | 1 M Tris or Glycine (final conc. 50-100 mM) | To stop the reaction by consuming unreacted NHS ester. |
Table 2: this compound NHS Ester Hydrolysis Rate
| pH | Half-life of NHS Ester | Reference |
| 7.0 (at 0°C) | 4 - 5 hours | [17] |
| 8.6 (at 4°C) | 10 minutes | [17][18] |
Experimental Protocols
Protocol 1: this compound Conjugation to Antibody via NHS Ester Chemistry
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be purified.
-
Perform buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2 mg/mL in the conjugation buffer.
-
-
This compound NHS Ester Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM this compound NHS ester stock solution needed to achieve the desired dye-to-antibody molar ratio (e.g., a 10-fold molar excess).
-
Add the calculated volume of the this compound NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound-antibody conjugate from unconjugated dye and reaction byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified conjugate, which will typically be the first colored fractions to elute.
-
Protocol 2: Determination of Degree of Labeling (DOL)
-
Spectrophotometer Measurements:
-
Measure the absorbance of the purified this compound-antibody conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of this compound (approximately 780-820 nm, A_dye).
-
-
DOL Calculation:
-
Use the formula provided in FAQ 5 to calculate the DOL.
-
The molar extinction coefficient of this compound is approximately 240,000 M⁻¹cm⁻¹.
-
The correction factor (CF) for this compound at 280 nm should be determined experimentally or obtained from the supplier.
-
Visualizations
Caption: Figure 1. A schematic overview of the key steps involved in the conjugation of this compound to an antibody.
Caption: Figure 2. A decision tree to diagnose and resolve common causes of low DOL in this compound antibody conjugation.
References
- 1. bidmc.org [bidmc.org]
- 3. What is the right concentration of antibodies to use when labelling with fluorescent dyes? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
overcoming aggregation-caused quenching of IR-820 fluorescence
Welcome to the technical support center for IR-820, a near-infrared (NIR) fluorescent dye. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly aggregation-caused quenching (ACQ) of this compound fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cyanine dye and an analog of indocyanine green (ICG) that exhibits fluorescence in the near-infrared (NIR) spectrum. It is utilized in various biomedical applications, including in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1][2][3][] Compared to ICG, this compound offers similar optical properties but with significantly improved stability in aqueous solutions and a longer plasma half-life, making it a promising agent for both diagnostic and therapeutic purposes (theranostics).[1][2][5]
Q2: What is Aggregation-Caused Quenching (ACQ)?
Aggregation-caused quenching (ACQ) is a phenomenon where fluorescent molecules, like this compound, lose their ability to emit light when they cluster together (aggregate) at high concentrations or in aqueous environments.[6] The formation of these aggregates creates non-radiative decay pathways, causing the excited state energy to be lost as heat rather than emitted as fluorescent light.[7][8] This leads to a significant reduction or complete loss of the fluorescence signal.
Q3: Why is my this compound solution not fluorescing as expected?
The most common reason for poor fluorescence of this compound in aqueous solutions is aggregation-caused quenching (ACQ). In water, this compound molecules tend to stack together, leading to fluorescence quenching.[5][9] For instance, the fluorescence quantum yield of this compound in water is significantly lower than in environments that prevent aggregation, such as in serum.[9][10] Both this compound and ICG have been shown to exhibit quenching at concentrations above 1.25 mg/mL in deionized water.[5]
Troubleshooting Guide: Overcoming this compound ACQ
Issue: My this compound fluorescence signal is weak or absent in my aqueous buffer (e.g., PBS).
This is a classic sign of ACQ. Here are three primary strategies to mitigate this issue, with increasing levels of complexity:
Solution 1: Complexation with Serum Albumin
Principle: Serum albumins, such as human serum albumin (HSA) or bovine serum albumin (BSA), have hydrophobic pockets that can bind to this compound molecules. This interaction physically separates the dye molecules, preventing aggregation and enhancing fluorescence.[1] The geometric confinement within the albumin also promotes a rigid conformation of this compound, which minimizes non-radiative decay.[1]
Quick Steps:
-
Prepare your stock solution of this compound in an organic solvent like DMSO or methanol.
-
For your working solution, dilute the this compound stock into a solution containing serum albumin (e.g., HSA or BSA).
-
A molar ratio of 1:2 (this compound:HSA) has been shown to produce a strong fluorescence enhancement.[11]
Expected Outcome: A significant increase in fluorescence brightness. Studies have shown up to a 13.2-fold increase in fluorescence at 1000 nm when this compound is complexed with HSA.[11] The quantum yield of this compound in serum (2.521%) is about seven times higher than in water (0.313%).[9][10]
Solution 2: Encapsulation in Nanoparticles
Principle: Encapsulating this compound within a nanoparticle matrix is a robust method to prevent aggregation.[12] The polymer or lipid shell physically isolates individual dye molecules. This approach not only enhances fluorescence but also improves the dye's stability and can be used to modify its biodistribution.[3][13]
Common Nanoparticle Types:
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer widely used for drug delivery.[3][14]
-
Polydopamine (PDA): Offers both photothermal and photodynamic properties.[15]
-
Polycaprolactone (PCL) with Glycol Chitosan (GC): A biodegradable and biocompatible composite.[13]
Quick Steps:
-
Synthesize nanoparticles using a method like nanoprecipitation or emulsion.
-
During synthesis, co-dissolve this compound with the polymer in an organic solvent.
-
The dye becomes entrapped within the nanoparticle core as it forms.
-
Purify the nanoparticles to remove any free, unencapsulated dye.
Expected Outcome: A stable nanoparticle suspension with enhanced and more stable fluorescence compared to the free dye.[3][16] Encapsulation also protects the dye from degradation.[16]
Solution 3: Chemical Modification of this compound
Principle: Covalently conjugating this compound to a hydrophilic polymer, such as polyethylene glycol (PEG), can improve its water solubility and stability. The bulky polymer chains provide steric hindrance that prevents the dye molecules from aggregating.[17]
Quick Steps:
-
This is a more advanced chemical synthesis approach.
-
It involves reacting this compound with a functionalized polymer (e.g., PEG-diamine).
-
The resulting conjugate must be purified to remove unreacted starting materials.
Expected Outcome: An this compound conjugate with enhanced stability and preserved fluorescence properties. Covalent conjugation has been shown to provide significant stabilization to the dye.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on overcoming this compound ACQ.
Table 1: Fluorescence Properties of this compound in Different Environments
| Parameter | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Reference |
| Fluorescence Quantum Yield | 0.313% | 2.521% (~7x increase) | [9][10] |
| Peak Absorption Wavelength | ~691 nm | ~812-820 nm | [1][5] |
| Peak Emission Wavelength | ~829 nm | ~858 nm | [9][10] |
Table 2: Characteristics of this compound Loaded Nanoparticles
| Nanoparticle System | Hydrodynamic Diameter (nm) | Dye Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| IR820-PGMD NPs | 108 ± 7.4 | 8.2 ± 0.6 | Not Reported | [18] |
| IR820-PLGA NPs | 60 ± 10 | 18% | 90% | [14] |
| This compound PLGA NPs (Lipid-Polymer) | 103 ± 8 | Not Reported | Not Reported | [3][16] |
| PCLGC-IR 820 NPs | ~150-200 | Not Reported | Not Reported | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Human Serum Albumin (HSA) Complex
This protocol is adapted from a method for simple in vitro complex formation.[1]
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Ultrapure water or PBS
-
Magnetic stirrer
Procedure:
-
Prepare a 500 µM stock solution of this compound in ultrapure water or an appropriate solvent.
-
Prepare a 500 µM stock solution of HSA in ultrapure water.
-
In a clean vial, mix 15 µL of the this compound stock solution with 30 µL of the HSA stock solution (this creates a 1:2 molar ratio of this compound to HSA).
-
Add 955 µL of ultrapure water to achieve a final volume of 1 mL.
-
Gently stir the mixture at room temperature for 1 hour to allow for complex formation.
-
The resulting this compound-HSA complex is ready for use. Store at 4°C for later use.
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles via Nanoprecipitation
This protocol is based on a well-established nanoprecipitation method.[3][16]
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA, carboxylic acid-terminated, MW 50 kDa)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Phospholipid mixture (e.g., DSPE-PEG and DSPG)
-
Ethanol
-
Deionized water
-
Amicon centrifugal filter units (10 kDa MWCO)
Procedure:
-
Dissolve a calculated amount of this compound in DMSO.
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Physically adsorb the this compound/DMSO solution with the PLGA/acetonitrile solution. Adjust the final volume of this organic mixture to 1 mL with acetonitrile.
-
In a separate vial, prepare a phospholipid suspension. For example, dissolve 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol in water. Stir this lipid mixture at 60°C for 30 minutes.
-
While stirring, add the this compound/PLGA organic solution dropwise to the warm lipid suspension.
-
Add 1 mL of deionized water to the mixture (final acetonitrile/water ratio should be approximately 1:3).
-
Continue stirring at room temperature for 1 hour to allow for the self-assembly of nanoparticles.
-
Purify the this compound loaded nanoparticles by washing them three times with 1X PBS using a 10 kDa Amicon centrifugal filter. Centrifuge at 3500 rpm for 10 minutes for each wash.
-
After the final wash, resuspend the nanoparticle pellet in 1X PBS to a final concentration of 1 mg/mL. Store at 4°C.
Visual Guides and Workflows
Mechanism of Aggregation-Caused Quenching (ACQ)
Caption: The mechanism of Aggregation-Caused Quenching (ACQ) for this compound.
Experimental Workflow for Overcoming ACQ
Caption: Workflow for selecting a method to overcome this compound ACQ.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low this compound fluorescence.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research on AIE - Prof. Tang's Group Website [tangbz.hkust.edu.hk]
- 7. d-nb.info [d-nb.info]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 14. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJNANO - Near-infrared dye loaded polymeric nanoparticles for cancer imaging and therapy and cellular response after laser-induced heating [beilstein-journals.org]
Technical Support Center: Enhancing IR-820 Fluorescence in Serum
Welcome to the technical support center for IR-820. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the fluorescence signal of this compound in serum and other biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal of my this compound dye low in aqueous solutions but significantly brighter in serum?
A1: This is a commonly observed and advantageous characteristic of this compound. In aqueous solutions like water or phosphate-buffered saline (PBS), this compound molecules have a tendency to aggregate. This aggregation leads to self-quenching of the fluorescence signal, a phenomenon known as aggregation-caused quenching (ACQ).[1][2] In contrast, when this compound is introduced into serum, it readily binds to serum proteins, most notably albumin.[1][2][3] This interaction prevents the dye molecules from aggregating and forces them into a more rigid conformation.[1] Both of these effects—the prevention of aggregation and the increased rigidity—minimize non-radiative decay pathways and result in a significant enhancement of the fluorescence quantum yield.[1]
Q2: What is the mechanism behind serum protein-induced fluorescence enhancement of this compound?
A2: The enhancement of the this compound fluorescence signal in the presence of serum proteins, particularly albumin, is a multi-faceted process. The primary mechanisms are:
-
Prevention of Aggregation-Caused Quenching (ACQ): In aqueous environments, this compound molecules tend to stack together, or aggregate. This close proximity allows for non-radiative energy transfer between molecules, which quenches their fluorescence. Serum proteins, by binding to individual this compound molecules, effectively isolate them from one another, thus preventing ACQ.[1][2]
-
Molecular Rigidization: The binding of this compound to the hydrophobic pockets of albumin restricts the torsional rotations and vibrations of the dye molecule.[1] This rigidification reduces the energy lost through non-radiative pathways, thereby increasing the probability of radiative decay in the form of fluorescence.
-
Formation of "Nano-complexes": The binding of this compound to albumin results in the formation of protein-sized nano-complexes.[1][2] These complexes exhibit enhanced photostability and brightness compared to the free dye.
Q3: Can I enhance the this compound fluorescence signal without relying on endogenous serum proteins?
A3: Yes, you can enhance the fluorescence signal of this compound through several ex vivo and in vitro strategies:
-
Pre-incubation with Albumin: You can prepare a pre-formulated this compound-albumin complex by incubating this compound with purified albumin (such as human serum albumin, HSA, or bovine serum albumin, BSA) before introduction into your experimental system.[2][3] This ensures the formation of the highly fluorescent complex.
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can prevent aggregation and enhance stability and fluorescence.[4][5]
-
Covalent Conjugation: Covalently conjugating this compound to polymers like polyethylene glycol (PEG)-diamine can create stable nanoconjugates with improved fluorescence properties and longer circulation times.[6]
Q4: I have observed a shift in the absorption and emission peaks of this compound in serum. Is this normal?
A4: Yes, a red-shift in both the absorption and emission spectra of this compound upon binding to serum proteins is a well-documented phenomenon.[1] For instance, the peak absorption wavelength of this compound can shift by approximately 143 nm to the red in serum compared to water.[1] Similarly, the fluorescence emission peak also experiences a red-shift, for example, from around 829 nm in water to approximately 858 nm in serum.[1] This spectral shift is a direct consequence of the interaction between the dye and the protein microenvironment.
Troubleshooting Guide
Problem: Low this compound fluorescence signal in my serum-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Titrate the concentration of this compound to find the optimal balance between signal and potential aggregation. Even in the presence of protein, very high concentrations can lead to some quenching. |
| Insufficient Protein Concentration | Ensure that the serum or albumin concentration is sufficient to bind to the majority of the this compound molecules. The molar ratio of albumin to this compound can influence the fluorescence enhancement.[2] |
| Degradation of this compound | Protect your this compound stock solution and experimental samples from light to prevent photobleaching. Store stock solutions as recommended by the manufacturer. Covalent conjugation to PEG can significantly improve photostability.[6] |
| Incompatibility with other sample components | Certain molecules can act as quenchers. Analyze your sample matrix for potential interfering substances. |
| Incorrect filter sets on the imaging system | Verify that the excitation and emission filters on your imaging system are appropriate for the red-shifted spectrum of the this compound-albumin complex (emission peak ~858 nm).[1] |
Quantitative Data Summary
The following table summarizes the quantitative improvements in the optical properties of this compound in the presence of serum or albumin.
| Parameter | This compound in Water | This compound in Serum/Albumin | Fold Enhancement | Reference |
| Quantum Yield | 0.313% | 2.521% (in 10% FBS) | ~7-fold | [1] |
| Fluorescence Intensity | Baseline | Up to 21-fold increase with HSA | ~21-fold | [7] |
| Fluorescence Intensity | Baseline | 13.2-fold increase with HSA (1:2 molar ratio) | 13.2-fold | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex for Enhanced Fluorescence
Objective: To prepare a highly fluorescent this compound-albumin complex for use in in vitro or in vivo experiments.
Materials:
-
This compound dye
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Prepare a stock solution of HSA or BSA in PBS.
-
-
Complex Formation:
-
In a sterile, light-protected microcentrifuge tube, add the desired amount of HSA or BSA solution.
-
While vortexing gently, add the this compound stock solution to the albumin solution to achieve the desired final concentrations and molar ratio. A molar ratio of 1:2 (this compound:HSA) has been shown to be effective.[2]
-
Incubate the mixture at room temperature for at least 30 minutes, protected from light, to allow for complex formation.
-
-
Characterization (Optional):
-
Measure the absorption and fluorescence emission spectra of the complex to confirm the red-shift and enhancement.
-
Use a spectrophotometer for absorbance and a fluorometer for emission measurements. Excite the sample around 780-810 nm and measure the emission from 820 nm onwards.
-
-
Application:
-
The prepared this compound-albumin complex is now ready for use in your experiments.
-
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IR-820 degradation pathways and how to avoid them
Welcome to the technical support center for IR-820, a near-infrared (NIR) fluorescent dye and photothermal agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound and strategies to mitigate its degradation during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and application of this compound, offering explanations and actionable solutions to ensure the integrity and performance of the dye in your experiments.
Q1: My this compound solution appears to be losing its color and fluorescence. What is causing this degradation?
A1: The degradation of this compound, a heptamethine cyanine dye, is primarily caused by two factors: photobleaching and thermal degradation.
-
Photobleaching: This is a light-induced chemical destruction of the dye molecule. The primary mechanism involves the reaction of this compound with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1] Upon excitation by light, this compound can sensitize the formation of singlet oxygen from molecular oxygen present in the solution. This highly reactive singlet oxygen then attacks the polymethine chain of the this compound molecule, leading to its cleavage and the formation of non-fluorescent carbonyl products.[1] This process is irreversible and results in a loss of both absorption and fluorescence.
-
Thermal Degradation: this compound can also degrade when exposed to elevated temperatures. While the specific degradation products of thermal decomposition are complex, the process generally involves the breakdown of the molecular structure, leading to a loss of its optical properties. Studies have shown that the degradation of this compound in aqueous solutions is accelerated at higher temperatures.[2]
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your this compound solutions from ambient light by using amber vials or wrapping containers in aluminum foil. When performing fluorescence measurements, use the lowest possible excitation light intensity and shortest exposure times necessary to obtain a sufficient signal.
-
Control Temperature: Store this compound stock solutions at the recommended temperature, typically -20°C for long-term storage and 4°C for short-term storage.[3] Avoid repeated freeze-thaw cycles. During experiments, if heating is not a required parameter, maintain your samples at a stable, cool temperature.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound working solutions fresh before each experiment to minimize degradation over time.
Q2: I'm observing a rapid decrease in fluorescence signal during my imaging experiment. How can I improve the photostability of this compound?
A2: Improving the photostability of this compound is crucial for experiments requiring prolonged light exposure, such as time-lapse microscopy or in vivo imaging. Here are several strategies to enhance its stability:
-
Encapsulation: Incorporating this compound into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can significantly enhance its photostability.[4][5][6][7] The nanoparticle matrix can protect the dye from reactive oxygen species and reduce its aggregation, which can quench fluorescence.
-
Binding to Albumin: this compound is known to bind to serum albumin. This interaction not only enhances its fluorescence quantum yield but also improves its photostability.[8][9] For in vivo applications, intravenously injected this compound can bind to endogenous albumin. For in vitro experiments, you can pre-incubate this compound with bovine serum albumin (BSA).
-
Use of Antioxidants: While specific antioxidants for this compound are not extensively documented, the use of general antioxidants for cyanine dyes may be beneficial. These agents work by quenching reactive oxygen species.
-
Deoxygenation of Solvent: Since photobleaching is primarily an oxidative process, removing dissolved oxygen from your solvent can reduce the rate of degradation. This can be achieved by purging the solvent with an inert gas like argon or nitrogen.
Experimental Protocol: Enhancing this compound Stability with Albumin
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a stock solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
-
Incubation:
-
Mix the this compound stock solution with the BSA solution to achieve the desired final concentrations. A molar ratio of 1:2 (this compound:HSA) has been shown to be effective.[9]
-
Incubate the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for binding.
-
-
Characterization (Optional):
-
Measure the absorption and fluorescence spectra of the this compound-albumin complex to confirm the enhancement in fluorescence intensity.
-
-
Application:
-
Use the prepared this compound-albumin complex in your experiment.
-
Q3: How does the choice of solvent and pH affect the stability of this compound?
A3: The solvent environment and pH can significantly impact the stability and optical properties of this compound.
-
Solvent Effects: this compound exhibits better stability in organic solvents like DMSO and methanol compared to aqueous solutions.[10] In aqueous solutions, cyanine dyes like this compound have a tendency to form aggregates, which can lead to fluorescence quenching. The choice of solvent can also influence the absorption and emission maxima of the dye.
-
pH Effects: The stability of cyanine dyes can be pH-dependent. While specific studies on the effect of a wide range of pH on this compound degradation are limited, it is known that extreme pH values can lead to the degradation of similar dyes. For biological applications, it is recommended to use this compound in buffered solutions within a physiological pH range (e.g., pH 7.4). The formation of the stabilizing this compound-albumin complex has been observed to be effective across different pH levels.[9]
Troubleshooting and Best Practices:
-
Solvent Selection: For preparing stock solutions, use high-purity, anhydrous DMSO or methanol. For aqueous working solutions, consider adding a small percentage of an organic co-solvent to reduce aggregation, if compatible with your experimental system.
-
pH Control: Always use a buffer system to maintain a stable pH for your this compound working solutions, especially for prolonged experiments.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions, compiled from the literature.
Table 1: Comparison of Degradation Half-Times of this compound and Indocyanine Green (ICG) in Aqueous Solution
| Condition | This compound Half-Life (hours) | ICG Half-Life (hours) | Reference |
| 4°C, Dark | ~48 | ~24 | [11] |
| 22°C, Dark | ~36 | ~18 | [11] |
| 42°C, Dark | ~12 | ~6 | [11] |
| 22°C, Light | ~24 | ~12 | [11] |
Note: The degradation half-times are approximate and can vary based on specific experimental conditions. The data indicates that this compound is approximately twice as stable as ICG under the tested conditions.[11]
Table 2: Photostability of this compound in Different Environments
| Environment | Laser Wavelength & Power | Duration | Fluorescence Intensity Decrease | Reference |
| In Serum | 793 nm, 20 mW/cm² | 60 min | No noticeable decrease | [8] |
| Free vs. Encapsulated in PLGA NPs | 808 nm, 14.1 W/cm² | 2 min | Significant reduction for free this compound, lesser effect for encapsulated | |
| Free vs. Bound to Albumin (HSA) | 808 nm, 120 mW/cm² | 16 min | Negligible decrease for both, but higher initial intensity for HSA-bound |
Visualizing Degradation Pathways and Prevention Strategies
The following diagrams illustrate the key degradation pathway of this compound and a workflow for enhancing its stability.
References
- 1. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.nova.edu [scholars.nova.edu]
Technical Support Center: Enhancing the Photothermal Conversion Efficiency of IR-820
Welcome to the technical support center for IR-820, a near-infrared (NIR) cyanine dye with significant potential in photothermal therapy (PTT) and biomedical imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the photothermal conversion efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of using free this compound in aqueous solutions for photothermal therapy?
A1: Free this compound faces several challenges in aqueous environments that can limit its efficacy. These include low water stability, a tendency to form aggregates which leads to fluorescence quenching (Aggregation-Caused Quenching - ACQ), a short circulation half-life in vivo, and non-specific biodistribution.[1][][3][4][5] These factors can result in suboptimal tumor accumulation and reduced photothermal conversion efficiency.
Q2: How does nanoformulation improve the properties of this compound?
A2: Nanoformulation is a key strategy to overcome the limitations of free this compound. By encapsulating or conjugating this compound with nanoparticles, several benefits can be achieved:
-
Enhanced Stability: Nanocarriers protect this compound from degradation in aqueous solutions and can prevent photobleaching.[1][5][6]
-
Improved Biocompatibility: Formulations using biodegradable and FDA-approved materials like PLGA and liposomes can reduce the cytotoxicity associated with the free dye.[1][4]
-
Increased Circulation Time: Nanoparticles, particularly when PEGylated, can evade rapid clearance from the body, leading to longer circulation times and increased opportunity for tumor accumulation through the enhanced permeability and retention (EPR) effect.[3][5]
-
Reduced Aggregation: Encapsulation prevents the intermolecular aggregation of this compound molecules, thus minimizing self-quenching and maintaining its photothermal properties.[5][7]
-
Enhanced Cellular Uptake: Nanoparticles can be more readily taken up by cancer cells compared to the free dye, leading to a higher intracellular concentration and more effective photothermal killing.[3]
Q3: What is the impact of this compound concentration and laser power density on heat generation?
A3: The temperature increase generated by this compound upon NIR laser irradiation is dependent on both the concentration of the dye and the power density of the laser. Generally, increasing the concentration of this compound or the laser power density will result in a greater temperature elevation.[1][4][8] However, there can be a saturation point where increasing the laser power density further does not significantly increase the temperature.[1][4] It is crucial to optimize these parameters to achieve sufficient hyperthermia for tumor ablation while minimizing damage to surrounding healthy tissue.
Q4: Can this compound be used for combination therapy?
A4: Yes, the nanoformulations of this compound are excellent platforms for combination therapies. For instance, this compound has been co-loaded with chemotherapeutic drugs like doxorubicin (DOX) into nanoparticles for synergistic chemo-photothermal therapy.[9] It has also been combined with photosensitizers for dual photothermal and photodynamic therapy (PDT).[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low temperature increase upon laser irradiation. | 1. Aggregation of free this compound: In aqueous solutions, this compound tends to aggregate, which quenches its photothermal effect. 2. Low concentration of this compound at the target site. 3. Incorrect laser wavelength: The laser wavelength should match the absorption peak of the this compound formulation. 4. Insufficient laser power density. | 1. Utilize a nanoformulation: Encapsulate this compound in nanoparticles (e.g., PLGA, liposomes) or conjugate it with polymers (e.g., PEG) to prevent aggregation.[1][3] Binding to serum proteins like albumin can also reduce aggregation.[7] 2. Increase the concentration of your this compound formulation. 3. Verify the absorption spectrum of your this compound formulation. The peak absorption may shift upon nanoformulation. For many formulations, an 808 nm laser is effective.[1][11] 4. Increase the laser power density. Be cautious to avoid damaging surrounding tissues. An optimal power density needs to be determined experimentally.[1][4] |
| Poor stability of the this compound solution. | 1. Degradation of this compound in aqueous media. 2. Photobleaching upon exposure to light. | 1. Prepare fresh solutions before use. 2. Encapsulate this compound in nanocarriers: This significantly improves its stability in aqueous environments and upon storage.[6][11] 3. Store solutions in the dark and at low temperatures (e.g., 4°C). |
| High cytotoxicity in the absence of laser irradiation. | 1. Inherent toxicity of free this compound at high concentrations. | 1. Encapsulate this compound in biocompatible nanoparticles: This has been shown to reduce the dark toxicity of the dye.[1][4] 2. Determine the maximum tolerated dose of your formulation through in vitro cytotoxicity assays. |
| Inconsistent or irreproducible results. | 1. Variability in nanoparticle synthesis: Inconsistent particle size, polydispersity, and dye loading can affect photothermal performance. 2. Aggregation of nanoparticles over time. | 1. Standardize your nanoparticle fabrication protocol: Carefully control parameters such as sonication time, stirring speed, and purification methods. 2. Characterize each batch of nanoparticles: Regularly measure size, polydispersity index (PDI), and zeta potential to ensure consistency. 3. Assess the stability of your nanoparticle suspension over time. |
Data Presentation: Physicochemical and Photothermal Properties of this compound Formulations
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| This compound PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | [1] |
| IR820-PLGA NPs | 60 ± 10 | - | -40 ± 6 | [11] |
| Covalent IR820-PEG-diamine nanoconjugates | ~150 | - | -0.4 ± 0.3 | [3] |
| Liposomal this compound | 120 ± 5 | 0.15 ± 0.02 | - | [12] |
| LA-IR820/DOX ND | 174.0 ± 10.2 | 0.169 | -15.33 | [9] |
Table 2: Photothermal Performance of this compound Formulations under 808 nm Laser Irradiation
| Formulation | Concentration | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (°C) | Reference(s) |
| Free this compound | 20-120 µM | 5.3 | 2 | 3.7 to 19 | [1][4] |
| This compound PLGA NPs | 20-120 µM | 5.3 | 2 | 6 to 20.4 | [1][4] |
| Free this compound | 20-120 µM | 14.1 | 2 | 6.5 to 33.3 | [1][4] |
| This compound PLGA NPs | 20-120 µM | 14.1 | 2 | 8 to 33.6 | [1][4] |
| Free IR820 | 25 µM | 1.5 | 5 | ~12 | [11] |
| IR820-PLGA NPs | 25 µM | 1.5 | 5 | ~12 | [11] |
| Covalent IR820-PEG-diamine nanoconjugates | 5 µM | 8 | 3 | 5.2 | [5] |
| MPI NPs | - | 0.4 | 5 | ~43 | [13] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for encapsulating this compound into a polymeric core.
-
Materials: Poly(lactic-co-glycolic acid) (PLGA), this compound dye, acetonitrile, phospholipid-PEG conjugate, deionized water.
-
Procedure:
-
Dissolve a specific amount of PLGA and this compound in acetonitrile.
-
In a separate vial, dissolve a phospholipid-PEG conjugate in deionized water.
-
Add the organic phase (PLGA/IR-820 in acetonitrile) dropwise into the aqueous phase while stirring vigorously.
-
Continue stirring for several hours at room temperature to allow for nanoparticle formation and solvent evaporation.
-
Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated dye and excess surfactants.
-
Resuspend the purified this compound-PLGA nanoparticles in a suitable buffer (e.g., PBS) for further experiments.
-
2. In Vitro Photothermal Heating Measurement
This protocol outlines the steps to measure the heat generation of an this compound formulation upon laser irradiation.
-
Materials: this compound formulation suspension (in a suitable buffer like PBS), NIR laser (e.g., 808 nm), thermal imaging camera, sample holder (e.g., Eppendorf tube or cuvette).
-
Procedure:
-
Place a specific volume and concentration of the this compound formulation suspension into the sample holder.
-
Position the sample holder and the thermal imaging camera to allow for accurate temperature recording.
-
Record the initial temperature of the solution.
-
Irradiate the sample with the NIR laser at a defined power density and for a specific duration.
-
Record the temperature of the solution at regular intervals during irradiation using the thermal imaging camera.
-
As a control, irradiate the buffer solution without the this compound formulation under the same conditions.
-
Plot the temperature change as a function of time.
-
Visualizations
Caption: Workflow for the preparation, characterization, and photothermal evaluation of this compound loaded nanoparticles.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity [mdpi.com]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactosylated IR820/DOX Co-Assembled Nanodrug for Synergetic Antitumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IR-820 and Indocyanine Green (ICG) for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reproducible results. This guide provides a comprehensive comparison of two widely used cyanine dyes, IR-820 and Indocyanine Green (ICG), to aid researchers in making an informed decision for their specific preclinical and clinical imaging needs. This comparison is based on a thorough review of experimental data, focusing on their optical properties, stability, pharmacokinetics, and performance in various in vivo applications.
Executive Summary
Indocyanine green (ICG) is a well-established, FDA-approved NIR fluorescent dye.[1] However, it suffers from certain limitations, including poor stability in aqueous solutions and a short plasma half-life.[2] this compound, a structural analog of ICG, has emerged as a promising alternative, offering enhanced stability and improved performance in several key areas.[3][4] While ICG exhibits a higher fluorescent quantum yield, this compound's superior stability in vitro and in vivo translates to a longer plasma residence time, making it more suitable for applications requiring extended imaging windows.[2][5]
Performance Comparison: this compound vs. ICG
The following tables summarize the key quantitative parameters of this compound and ICG based on published experimental data.
Table 1: Optical and Physicochemical Properties
| Property | This compound | ICG | Reference(s) |
| Molar Mass (Da) | 849.47 | 774.96 | [6][7] |
| Peak Absorption (in Methanol) | 820 nm | 779 nm | [3][8] |
| Peak Absorption (in Water) | 691 nm (hypsochromic shift) | 784 nm | [8] |
| Peak Emission (in Water) | ~829 nm (in serum ~858 nm) | ~820 nm | [9][10][11][12] |
| Fluorescent Quantum Yield | Lower than ICG | 10-fold higher than this compound (in vitro) | [2][5] |
| Emission Peak Dependence on Concentration | No | Yes | [2][5] |
| NIR-II Imaging Capability | Yes, with enhanced brightness in serum | Yes, based on emission tails | [1][9][13] |
Table 2: Stability and Pharmacokinetics
| Parameter | This compound | ICG | Reference(s) |
| Degradation Half-Time (in aqueous solution) | Approximately double that of ICG | Shorter half-life | [2][5] |
| Photostability | Excellent anti-photobleaching ability | Obvious fluorescence decline under continuous laser irradiation | [13] |
| Plasma Residence Time | Longer than ICG | Short | [2] |
| Primary Organ of Accumulation | Liver (with some lung uptake) | Liver | [2] |
| In Vivo Signal Intensity (24h post-injection) | Significantly more intense fluorescence signal | Lower signal intensity | [5][6] |
In Vivo Applications
Both this compound and ICG are utilized in a variety of in vivo imaging applications.
-
Tumor Imaging: Both dyes can be used for tumor visualization.[13][14] Studies have shown that this compound can provide clearer tumor boundaries over longer periods due to its enhanced stability and retention.[13] When bound to albumin, either endogenously or exogenously, the fluorescence of this compound is significantly enhanced, improving tumor delineation.[1][13]
-
Sentinel Lymph Node (SLN) Mapping: ICG is clinically used for SLN mapping.[15][16] The enhanced stability of this compound may offer advantages for this application by providing a longer window for surgical guidance.
-
Angiography: Both dyes are effective for vascular imaging.[9][10] this compound's longer circulation time can be beneficial for dynamic vascular studies.
-
Photothermal Therapy (PTT): Both dyes exhibit photothermal properties, with ICG generating slightly higher peak temperatures upon laser irradiation.[5][6] However, both have shown significant cytotoxicity in hyperthermia applications.[5]
Experimental Methodologies
This section provides an overview of common experimental protocols for in vivo imaging with this compound and ICG.
In Vitro Stability Assessment
-
Solution Preparation: Prepare aqueous solutions of this compound and ICG at desired concentrations.
-
Incubation: Store the solutions under various conditions (e.g., different temperatures, light/dark exposure) over a period of several days.[2]
-
Spectrofluorometer Measurements: At set time points, measure the fluorescence emission spectra and absorbance of the solutions to determine the degradation kinetics.[2]
Cell Culture and In Vitro Imaging
-
Cell Culture: Culture relevant cell lines (e.g., cancer cells, endothelial cells) in appropriate media.
-
Dye Incubation: Expose the cells to media containing either this compound or ICG at a specific concentration (e.g., 10 μM) for a defined period.[5]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets to observe cellular uptake and localization of the dyes.[2]
In Vivo Animal Imaging
-
Animal Model: Utilize appropriate animal models (e.g., rats, mice) for the specific application (e.g., tumor-bearing mice).[2][13]
-
Dye Administration: Administer an equimolar dose of either this compound or ICG via intravenous (tail vein) injection.[2] For some applications like gastrointestinal imaging, oral administration of an this compound-albumin complex can be used.[13]
-
Imaging System: Use a CCD camera-based in vivo imaging system (e.g., IVIS Spectrum) with appropriate excitation and emission filters.[2][17]
-
Image Acquisition: Acquire images at various time points post-injection (e.g., immediately, 4h, 24h, 48h) to monitor the biodistribution and clearance of the dyes.[2][13]
-
Ex Vivo Analysis: After the final imaging session, euthanize the animals and excise major organs for ex vivo imaging to confirm dye distribution.[17]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for comparing this compound and ICG and for a standard in vivo imaging experiment.
Conclusion
This compound presents a compelling alternative to ICG for in vivo imaging, particularly for applications that benefit from enhanced stability and longer imaging windows. While ICG has a higher quantum yield, the superior stability of this compound leads to a more robust and persistent in vivo fluorescence signal over time.[2][5] The choice between this compound and ICG will ultimately depend on the specific requirements of the research study, including the desired imaging duration, the need for consistent emission spectra, and the importance of dye stability in aqueous solutions. For long-term tracking and imaging studies, this compound is likely the more suitable candidate.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 5. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Indocyanine Green (ICG) and Near-Infrared (NIR) Fluorescence-Guided Imaging in Gastric Cancer Surgery: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Efficiency of Near-Infrared Indocyanine Green (NIR/ICG) in Lymphatic Mapping for Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating IR-820 as a Photosensitizer for Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of IR-820 as a photosensitizer for photodynamic therapy (PDT). Through a detailed comparison with other established photosensitizers, supported by experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate a thorough understanding of this compound's potential in PDT.
Performance Comparison of Photosensitizers
The efficacy of a photosensitizer in PDT is determined by several factors, including its ability to generate reactive oxygen species (ROS), its light absorption properties, and its cytotoxicity towards target cells upon photoactivation. This section compares this compound with two well-established photosensitizers, Photofrin® and Methylene Blue, based on available data.
| Parameter | This compound | Photofrin® | Methylene Blue |
| Excitation Wavelength (nm) | ~780-820[1] | ~630 | ~665 |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly found for this compound, but a structurally similar dye, IR-783, has a ΦΔ of 0.004 in Methanol. A modified heptamethine cyanine dye (Secy7) showed a ΦΔ ~1.3-fold that of methylene blue[2]. | ~0.89 | ~0.52 |
| Cell Viability after PDT | Significant phototoxicity observed in various cancer cell lines. For example, in MCF-7 cells, viability was reduced to ~56% with free this compound and ~42% with this compound nanoparticles at 14.1 W/cm² laser irradiation[1]. | Dose-dependent cytotoxicity in various cancer cell lines. | Effective in reducing viability of cancer cells and microorganisms[3][4][5]. |
| In Vivo Efficacy | Liposomal formulations of this compound have shown significant tumor growth inhibition in mouse models of breast cancer[6]. | Clinically approved and used for various cancers. | Demonstrated efficacy in preclinical cancer models[5]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments related to the evaluation of this compound in PDT.
In Vitro Photodynamic Therapy Protocol
This protocol outlines the steps for assessing the phototoxicity of this compound in a cancer cell line.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment[1].
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the cell culture medium to the desired concentrations (e.g., 1.5 to 65 μM)[1].
-
Replace the culture medium in the 96-well plate with the this compound-containing medium and incubate for a specific period (e.g., 3-24 hours) to allow for cellular uptake[1][7].
-
-
Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any free this compound.
-
Add fresh, phenol red-free culture medium to each well.
-
Irradiate the cells with a near-infrared (NIR) laser at a wavelength corresponding to the absorption maximum of this compound (e.g., 808 nm)[1].
-
The laser power density and irradiation time should be optimized for the specific cell line and experimental setup (e.g., 14.1 W/cm² for 30 seconds)[1].
-
-
Assessment of Cell Viability:
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay[1].
-
The MTT assay involves the addition of MTT solution to each well, incubation to allow for formazan crystal formation, and then solubilization of the crystals with a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm).
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes how to measure the generation of ROS in cells treated with this compound-mediated PDT.
-
Cell Preparation:
-
Seed cells in a suitable format for fluorescence detection (e.g., 96-well black plate with a clear bottom, or on glass coverslips for microscopy) and allow them to attach overnight.
-
-
Loading with ROS-Sensitive Probe:
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
PDT Treatment:
-
Incubate the cells with this compound as described in the in vitro PDT protocol.
-
Irradiate the cells with the NIR laser at the appropriate wavelength and dose.
-
-
ROS Detection:
-
Immediately after irradiation, measure the fluorescence intensity of DCF using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize the fluorescence using a fluorescence microscope[8][9].
-
An increase in fluorescence intensity in the PDT-treated cells compared to control groups (cells alone, cells with this compound but no light, cells with light but no this compound) indicates the generation of ROS.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound mediated PDT, we provide the following diagrams created using the DOT language.
Conclusion
The available evidence strongly suggests that this compound is a promising photosensitizer for photodynamic therapy. Its ability to be activated by near-infrared light allows for deeper tissue penetration, a significant advantage over photosensitizers activated by visible light. Upon photoactivation, this compound effectively generates reactive oxygen species, leading to cancer cell death through apoptosis. While direct quantitative comparisons with other photosensitizers are still emerging, the existing data on its phototoxicity and in vivo efficacy are encouraging. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to further investigate and validate the potential of this compound in PDT applications. Future studies focusing on determining the singlet oxygen quantum yield of this compound and conducting head-to-head comparisons with clinically approved photosensitizers will be crucial for its translation into clinical practice.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Heptamethine Cyanine Photosensitizers with Efficient Singlet Oxygen Generation for Anticancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the photodynamic fungicidal efficacy of methylene blue, toluidine blue, malachite green and low-power laser irradiation alone against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Photodynamic Therapy (PDT) Using Methylene Blue and Toluidine Blue for the Treatment of Chronic Periodontitis- A Clinical and Microbiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]
- 6. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Near-Infrared Dyes for Deep Tissue Imaging: IR-820 vs. ICG, IRDye 800CW, and Cy7
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of in vivo deep tissue imaging relies heavily on the use of near-infrared (NIR) fluorescent dyes that operate within the "optical window" of biological tissues (700-1700 nm), where light absorption and scattering by endogenous chromophores like hemoglobin and water are minimized. This allows for deeper tissue penetration and higher signal-to-background ratios. This guide provides an objective comparison of IR-820 against three other commonly used NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Cyanine7 (Cy7), with a focus on their performance in deep tissue imaging applications. The information presented is supported by experimental data to aid in the selection of the most suitable dye for your research needs.
Quantitative Comparison of Photophysical Properties
The efficacy of a NIR dye for in vivo imaging is largely determined by its photophysical properties. Key parameters include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), and quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
Below is a summary of the key photophysical properties of this compound, ICG, IRDye 800CW, and Cy7 in various solvents. It is important to note that these properties can be significantly influenced by the dye's environment, such as the solvent and its concentration.
| Dye | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) (%) |
| This compound | Water | ~691, ~785 | ~822-829 | 198,181 (in Methanol) | 0.313 |
| 10% FBS/Serum | ~793 | ~858 | - | 2.521[1][2] | |
| ICG | Water | ~780 | ~820 | ~136,000 - 262,100 | ~0.3 - 2.9[3][4] |
| Plasma/Blood/FBS | ~805 | ~830 | ~223,000 | ~1.2 - 13 | |
| IRDye 800CW | PBS | 774 | 789 | 240,000 | 9 (unconjugated) |
| Methanol | 778 | 794 | 300,000 | - | |
| Fetal Bovine Serum | 784 | 802 | 237,000 | 12 (conjugated to HSA)[5] | |
| Cy7 | Water/PBS | ~750 | ~770-779 | ~250,000 | ~30 |
| Methanol | - | - | - | - |
Note: Values can vary depending on the specific experimental conditions, concentration, and conjugation state of the dye.
Performance Comparison: Stability and In Vivo Performance
Beyond the fundamental photophysical properties, the stability of a dye under physiological conditions and its behavior in vivo are critical for successful deep tissue imaging.
| Feature | This compound | ICG | IRDye 800CW | Cy7 |
| Photostability | Good, more stable than ICG.[6][7] | Poor, prone to photobleaching. | Good | Moderate, less stable than other cyanine dyes.[8] |
| In Vivo Stability | Improved in vivo stability compared to ICG.[6][7] | Limited, rapid clearance. | Good | Moderate |
| Plasma Protein Binding | High | High (binds to lipoproteins and albumin). | High | High |
| Toxicity | Negligible in vivo toxicity reported.[1] | Low, FDA-approved. | Low | Low |
| Excretion | Excreted through liver and kidneys.[1] | Rapidly cleared by the liver. | Primarily renal clearance. | - |
This compound exhibits significantly improved stability in aqueous solutions and in vivo compared to the clinically approved ICG.[6][7] Studies have shown that the degradation half-time of this compound is approximately double that of ICG under various temperature and light conditions.[6] This enhanced stability allows for longer imaging windows and more reliable quantification of biological processes. While this compound has a lower quantum yield in water compared to ICG, its quantum yield is significantly enhanced in serum, making it a bright probe for in vivo applications.[1][2]
IRDye 800CW is known for its high quantum yield and good photostability, making it a bright and robust imaging agent. Cy7 dyes are also widely used due to their strong fluorescence in the NIR region, but they can be less photostable compared to other cyanine dyes.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are generalized protocols for key experiments in deep tissue imaging using NIR dyes.
Preparation of Dye Solution for In Vivo Injection
Objective: To prepare a sterile, biocompatible solution of the NIR dye for intravenous administration in mice.
Materials:
-
NIR dye (this compound, ICG, IRDye 800CW, or Cy7)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Protocol:
-
Dissolution: Accurately weigh the desired amount of NIR dye powder. If the dye is not readily soluble in aqueous solutions, first dissolve it in a minimal amount of DMSO.
-
Dilution: Dilute the dye solution with sterile PBS to the final desired concentration (e.g., 0.5 mg/mL). The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid toxicity. For dyes that are soluble in aqueous solutions, dissolve them directly in sterile PBS.
-
Sterilization: Sterilize the final dye solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution protected from light and at the recommended temperature (typically 4°C for short-term storage). For longer-term storage, consult the manufacturer's instructions.
In Vivo Deep Tissue Imaging of a Subcutaneous Tumor Model
Objective: To visualize and quantify the accumulation of a NIR dye in a subcutaneous tumor in a mouse model.
Materials:
-
Tumor-bearing mouse (e.g., nude mouse with a subcutaneously implanted xenograft)
-
Prepared sterile NIR dye solution
-
In vivo imaging system equipped with appropriate lasers/light sources and filters for the selected NIR dye
-
Anesthesia system (e.g., isoflurane inhalation)
-
Animal warming pad
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an isoflurane anesthesia system. Place the mouse on a warming pad to maintain its body temperature throughout the imaging session.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the dye to determine the level of autofluorescence.
-
Dye Administration: Inject the prepared NIR dye solution (e.g., 100-200 µL) intravenously via the tail vein.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye. Use the appropriate excitation and emission filter sets for the specific dye being used.
-
Image Analysis: Analyze the acquired images using the imaging system's software. Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues to determine the tumor-to-background ratio.
Diagrams
To visually represent the experimental workflows and logical relationships, the following diagrams were generated using the DOT language.
Caption: Workflow for preparing NIR dye solutions for in vivo injection.
Caption: Workflow for in vivo deep tissue imaging of a subcutaneous tumor.
Conclusion
The selection of an appropriate NIR dye is a critical step in designing successful deep tissue imaging experiments. While the FDA-approved ICG has been a valuable tool, its limitations in terms of stability have driven the development of alternative dyes. This compound emerges as a compelling alternative, offering similar spectral properties to ICG but with significantly enhanced stability, leading to more robust and reproducible in vivo imaging results.[6][7] IRDye 800CW stands out for its brightness and photostability, making it an excellent choice for applications requiring high sensitivity. Cy7 dyes, while potent fluorophores, may require more careful handling due to their comparatively lower photostability.[8]
Ultimately, the optimal dye choice will depend on the specific requirements of the experiment, including the desired imaging duration, the need for quantitative analysis, and the specific biological question being addressed. This guide provides a foundational comparison to aid researchers in making an informed decision for their deep tissue imaging studies.
References
- 1. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 2. licorbio.com [licorbio.com]
- 3. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 7. rsc.org [rsc.org]
- 8. biotium.com [biotium.com]
Assessing the Cytotoxicity of IR-820 Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) cyanine dye IR-820 is a promising agent in biomedical applications, particularly in photothermal therapy (PTT) and bioimaging. Understanding its intrinsic cytotoxicity across various cell lines is paramount for its safe and effective translation into therapeutic and diagnostic tools. This guide provides a comparative analysis of this compound's cytotoxic effects, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of this compound
The cytotoxic profile of this compound has been evaluated in several cancer and non-cancer cell lines. The primary mechanism of cell death induced by this compound, particularly when combined with an external energy source like a laser for photothermal therapy, is through the induction of apoptosis and necrosis.[1][2] In the absence of photo- or sono-activation, this compound generally exhibits lower toxicity.
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the available IC50 values and cell viability data for this compound in different cell lines. It is important to note that the cytotoxicity of this compound is significantly enhanced when used in conjunction with photothermal or sonodynamic therapy.
| Cell Line | Cell Type | Assay | Treatment Conditions | IC50 / % Cell Viability | Citation |
| HepG2 | Human Liver Cancer | CCK-8 | This compound alone (24h) | 2.593 µM | [3] |
| MCF-7 | Human Breast Cancer | MTT | 65 µM this compound (48h) | 42% viability | [2] |
| HeLa | Human Cervical Cancer | CCK-8 | 50-200 µg/mL this compound (4h) | High viability (low cytotoxicity) | [1] |
| MES-SA | Human Uterine Sarcoma | SRB | 5 µM this compound | Slight growth inhibition | [4] |
| Dx5 | Doxorubicin-resistant MES-SA | SRB | 5 µM this compound | Slight growth inhibition | [4] |
| SKOV-3 | Human Ovarian Cancer | SRB | 5 µM this compound | No significant toxicity | [4] |
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for the preclinical evaluation of this compound. The following are detailed methodologies for commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[2]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth or inhibition relative to the control wells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways in this compound mediated photothermal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound@NBs Combined with MG-132 Enhances the Anti-Hepatocellular Carcinoma Effect of Sonodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Long-Term Biocompatibility and Excretion of IR-820
For researchers and professionals in drug development, understanding the long-term fate of imaging agents within a biological system is paramount. This guide provides a comparative analysis of the long-term biocompatibility and excretion of the near-infrared (NIR) fluorescent dye IR-820, with a focus on its performance against the clinically approved Indocyanine Green (ICG) and other similar cyanine dyes such as IR-780 and IR-783.
Comparative Analysis of Biocompatibility and Excretion
The ideal near-infrared dye for in vivo imaging should exhibit high fluorescence quantum yield, deep tissue penetration, and, most importantly, excellent biocompatibility and efficient clearance from the body to minimize long-term toxicity.
This compound: A Biocompatible and Excretable NIR-II Dye
This compound has emerged as a promising agent for NIR-II fluorescence imaging (900-1700 nm), offering advantages in spatial resolution and tissue penetration. Studies have demonstrated its favorable biocompatibility profile, with negligible in vivo toxicity confirmed through histological analysis and blood tests.[1] Encapsulation of this compound in nanoparticles has been shown to further enhance its biocompatibility compared to the free dye.[2][3]
A key feature of this compound is its dual excretion pathway. It is cleared from the body through both the hepatobiliary and renal systems.[1][4] In mouse models, intravenously injected this compound is completely excreted after approximately five weeks, indicating no long-term accumulation in major organs.[1][4] This dual-pathway clearance is advantageous as it may reduce the burden on a single organ system.
Indocyanine Green (ICG): The Clinical Gold Standard
As an FDA-approved dye, ICG is widely used in clinical practice for various diagnostic applications. Its primary advantage is its rapid clearance from the body, almost exclusively by the liver, where it is excreted into the bile in an unconjugated form.[5][6] ICG has a very short half-life of 2-4 minutes in the bloodstream.[7] While generally safe, its utility can be limited by its instability in aqueous solutions and non-specific localization.[7][8] Encapsulation strategies are being explored to improve its delivery to specific organs other than the liver.[7][8]
Other Heptamethine Cyanine Dyes: IR-780 and IR-783
IR-780 and IR-783 are other cyanine dyes investigated for NIR imaging. IR-780 has shown preferential accumulation in certain cancer cells and can be detected in tumors, with the liver, lungs, and kidneys being the main organs for its biodistribution.[9][10] Studies suggest that with no significant toxicity at therapeutic doses.[11] IR-783 also demonstrates tumor-targeting capabilities and is cleared from vital organs over time, with studies showing clearance by 80 hours post-injection in mice.[12][13] It is noted for its good biocompatibility and lower uptake by the liver and spleen compared to ICG.[14][15]
Quantitative Data Summary
The following tables summarize the key biocompatibility and excretion parameters for this compound and its alternatives based on available preclinical data.
| Parameter | This compound | Indocyanine Green (ICG) | IR-780 | IR-783 |
| Primary Excretion Route | Hepatobiliary and Renal[1][4] | Hepatic (Biliary)[5][6] | Primarily liver, lungs, and kidneys show accumulation[9][10] | Cleared from all vital organs[13] |
| Clearance Time | ~5 weeks for complete clearance in mice[1] | Half-life of 2-4 minutes[7] | Signal detectable in tumors for an extended period | Cleared from vital organs by 80 hours in mice[13] |
| Observed Toxicity | Negligible in vivo toxicity[1] | Generally well-tolerated, rare anaphylactic reactions[16] | No significant toxicity at imaging doses[11] | Good biocompatibility[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the biocompatibility and excretion of these dyes.
1. In Vivo Biodistribution and Clearance Studies
-
Animal Model: Typically, healthy or tumor-bearing mice (e.g., BALB/c, Swiss Webster, athymic nude) are used.
-
Dye Administration: The dye (free or encapsulated) is administered intravenously (i.v.) via the tail vein at a specified concentration (e.g., 0.5 mg/mL).[1][8]
-
In Vivo Imaging: Whole-body fluorescence imaging is performed at various time points post-injection (e.g., 2h, 24h, 48h, and weekly) using an in vivo imaging system with appropriate excitation and emission filters for the specific dye.[1][17]
-
Ex Vivo Organ Imaging: At the end of the study, mice are euthanized, and major organs (liver, kidneys, spleen, lungs, heart, etc.), as well as tumors (if applicable), are harvested. The fluorescence intensity in each organ is imaged ex vivo to quantify dye distribution.[1][4][17]
-
Excreta Analysis: Feces and urine are collected at different time intervals to quantify the amount of dye excreted through each pathway.[1][4]
2. Biocompatibility and Toxicity Assessment
-
Histology: Major organs are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The stained sections are then examined under a microscope for any signs of tissue damage or inflammation.[1]
-
Blood Analysis: Blood samples are collected from the mice at different time points. A complete blood count (CBC) and blood chemistry panel are performed to assess for any systemic toxicity, such as changes in liver or kidney function markers.[1]
-
Cell Viability Assay (MTT Assay): To assess in vitro cytotoxicity, different cell lines (e.g., cancer cells and normal cells) are incubated with varying concentrations of the dye for a specific period (e.g., 24 or 48 hours). The cell viability is then measured using the MTT assay, which quantifies the metabolic activity of the cells.[2][18]
Visualizing Pathways and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Excretion pathways of this compound and ICG.
Caption: General experimental workflow for biocompatibility and excretion studies.
Caption: Logical comparison of key properties for different NIR dyes.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How is indocyanine green eliminated from the body? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of encapsulated indocyanine green in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Lipophilic IR-780 Dye-Encapsulated Zwitterionic Polymer-Lipid Micellar Nanoparticle for Enhanced Photothermal Therapy and NIR-Based Fluorescence Imaging in a Cervical Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IR780-Based Nanotheranostics and In Vivo Effects: A Review [mdpi.com]
- 11. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
Encapsulated IR-820 Demonstrates Superior Efficacy and Stability Over Free IR-820 in Preclinical Cancer Therapy Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that encapsulating the near-infrared (NIR) dye IR-820 within nanoparticles significantly enhances its therapeutic efficacy and stability compared to its free, unencapsulated form. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, highlighting the advantages of nano-encapsulation for photothermal and photodynamic cancer therapy.
The indocyanine green derivative, this compound, is a promising agent for cancer treatment due to its ability to generate heat (photothermal therapy, PTT) and reactive oxygen species (photodynamic therapy, PDT) upon NIR light irradiation, leading to tumor cell death. However, the clinical translation of free this compound is hampered by its poor stability in aqueous solutions, short circulation half-life, and non-specific distribution. Encapsulation of this compound into biocompatible nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), has emerged as a robust strategy to overcome these limitations.
Enhanced Physicochemical Properties and Stability
Encapsulation of this compound in PLGA nanoparticles results in well-defined, spherical nanostructures with a negative surface charge.[1][2] This formulation significantly improves the stability of this compound. While free this compound loses its optical properties and absorption capabilities when stored in water for 30 days, the encapsulated form maintains its characteristics.[1] This enhanced stability is crucial for a consistent therapeutic effect.
| Property | Free this compound | Encapsulated this compound (PLGA) | Reference |
| Hydrodynamic Diameter | N/A | 60 ± 10 nm to 103 ± 8 nm | [1][2] |
| Zeta Potential | -1.6 ± 2 mV | -28 ± 7 mV to -40 ± 6 mV | [1][2] |
| Morphology | N/A | Spherical, monodisperse | [1][2] |
| Stability in Water (30 days) | Degraded | Stable | [1] |
Superior In Vitro Performance
Studies on cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 breast cancer cells, demonstrate the superior performance of encapsulated this compound.[1][2]
Improved Biocompatibility and Cellular Uptake
Free this compound exhibits toxicity to cells at concentrations above 10 μM, limiting the achievable dose.[1] In contrast, encapsulated this compound shows no toxicity at concentrations up to 35-60 μM in the absence of light, allowing for higher, more effective doses to be administered.[1][2] Furthermore, nanoparticles are taken up by cancer cells more efficiently than the free dye, which primarily relies on passive diffusion.[3] The uptake of encapsulated this compound is time- and dose-dependent.[1]
| Parameter | Free this compound | Encapsulated this compound (PLGA) | Reference |
| Biocompatibility (Dark Toxicity) | Toxic at >10 μM | Non-toxic up to 35-60 μM | [1][2] |
| Cellular Uptake Mechanism | Passive Diffusion | Endocytosis | [3] |
| Cellular Uptake Efficiency | Lower | Higher | [3] |
Enhanced Photothermal and Photodynamic Efficacy
While the photothermal heating profiles of free and encapsulated this compound are similar at equivalent concentrations, the enhanced cellular uptake of the encapsulated form leads to a more significant therapeutic effect upon NIR irradiation.[1] At higher concentrations (16–65 μM), encapsulated this compound induces significantly more phototoxicity than its free counterpart.[1] The primary mechanism of cell death induced by encapsulated this compound-mediated PTT/PDT is apoptosis, a controlled form of cell death that is preferable to necrosis in cancer therapy.[1][4]
| Parameter | Free this compound | Encapsulated this compound (PLGA) | Reference |
| Photothermal Heating | Similar to encapsulated form | Similar to free form | [1] |
| Phototoxicity | Less effective at higher concentrations | Significantly more effective at higher concentrations | [1] |
| Mechanism of Cell Death | N/A | Primarily Apoptosis | [1][4] |
Favorable In Vivo Biodistribution and Tumor Accumulation
In vivo studies in mouse models have shown that encapsulated this compound nanoparticles accumulate preferentially in tumors.[5] This is attributed to the enhanced permeability and retention (EPR) effect, where the nanoparticles pass through leaky tumor vasculature and are retained in the tumor microenvironment. In contrast, free this compound shows higher accumulation in the liver, indicating rapid clearance from circulation.[5] The peak tumor accumulation for encapsulated this compound is typically observed within 24 hours post-injection.[1]
Experimental Protocols
Nanoparticle Formulation
This compound loaded PLGA nanoparticles are typically prepared using a nanoprecipitation technique.[2] Briefly, PLGA and this compound are dissolved in an organic solvent such as acetonitrile. This solution is then added dropwise to an aqueous solution under stirring, leading to the formation of nanoparticles as the solvent diffuses. The nanoparticles are then collected by centrifugation and washed to remove unencapsulated dye and excess reagents.
In Vitro Cytotoxicity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and incubated overnight. The cells are then treated with varying concentrations of free this compound or encapsulated this compound for a specific duration (e.g., 4 hours). For photothermal studies, the cells are irradiated with an 808 nm laser. After a further incubation period (e.g., 24 hours), MTT reagent is added to each well. The resulting formazan crystals are dissolved in a solvent, and the absorbance is measured to determine cell viability.[1]
Cellular Uptake Analysis
The cellular uptake of this compound formulations can be quantified using flow cytometry and visualized by confocal microscopy. For these studies, the nanoparticles can be labeled with a fluorescent marker. Cells are incubated with the formulations for different time points, after which they are washed and analyzed.[1][3]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound mediated cell death.
Caption: Experimental workflow for comparing free and encapsulated this compound.
Caption: Proposed signaling pathway for encapsulated this compound mediated cell death.
Conclusion
The encapsulation of this compound in nanoparticles presents a significant advancement in its application for cancer therapy. The resulting nanomedicine exhibits enhanced stability, improved biocompatibility, and superior therapeutic efficacy in preclinical models compared to free this compound. These advantages are primarily due to the improved pharmacokinetic and pharmacodynamic properties conferred by the nanoparticle carrier. Further research and development of encapsulated this compound formulations are warranted to translate this promising therapeutic strategy to the clinic.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to IR-820 for NIR-II Fluorescence Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of IR-820 for second near-infrared (NIR-II) fluorescence imaging applications. It offers an objective comparison of this compound's performance against other common NIR fluorophores, supported by experimental data, to aid researchers in selecting the appropriate contrast agent for their preclinical and clinical imaging needs.
Introduction to this compound in the NIR-II Window
This compound is a cyanine dye that, while exhibiting peak emission in the NIR-I spectrum, has a significant fluorescence tail extending into the NIR-II window (900-1700 nm).[1][2] This characteristic allows it to be utilized for NIR-II imaging, which offers distinct advantages over traditional visible and NIR-I imaging, including deeper tissue penetration, reduced photon scattering, and lower tissue autofluorescence.[3][4] As an analog of the FDA-approved Indocyanine Green (ICG), this compound presents a promising option for clinical translation due to its good biocompatibility and enhanced stability.[5][6]
Performance Characteristics of this compound
The fluorescence properties of this compound are highly dependent on its environment. In aqueous solutions, its quantum yield is relatively low. However, when bound to serum proteins like albumin, its brightness and quantum yield are significantly enhanced.[2][7] This interaction is crucial for its efficacy in in vivo applications, as intravenously injected this compound readily complexes with endogenous albumin.[3][6]
Photostability
One of the key advantages of this compound is its superior photostability compared to ICG.[8] Studies have shown that this compound has degradation half-times approximately double those of ICG under various temperature and light conditions.[8] This enhanced stability allows for longer imaging windows and more consistent signal acquisition during longitudinal studies. In serum, this compound exhibits good photostability with no significant decrease in emission intensity after continuous laser irradiation for 60 minutes.[2]
Comparative Analysis
The selection of a NIR-II fluorophore is critical for achieving optimal imaging results. This section compares the key performance metrics of this compound with the clinically approved ICG and other emerging NIR-II dyes.
Quantitative Data Summary
| Property | This compound | Indocyanine Green (ICG) | IR-1061 |
| Excitation Wavelength (nm) | ~793-812[2][3] | ~780 | ~808 |
| Emission Peak (nm) | ~829 (in water), ~858 (in serum)[2] | ~810 | >1000 |
| Quantum Yield (QY) | 0.313% (in water), 2.521% (in serum)[2] | Lower than this compound (in some conditions)[8] | Varies with formulation |
| Photostability | Higher than ICG[8] | Lower than this compound[8] | Generally good |
| Biocompatibility | Good[2][3] | FDA-approved | Under investigation |
| Primary Excretion Route | Hepatic and renal[2] | Hepatic | Varies with formulation |
Experimental Protocols
This section outlines a typical experimental protocol for in vivo NIR-II fluorescence imaging of tumors in a mouse model using this compound.
In Vivo Tumor Imaging Protocol
1. Animal Model:
-
Athymic nude mice (4-6 weeks old) are typically used.
-
Tumors are established by subcutaneously injecting cancer cells (e.g., 4T1 breast cancer cells) into the flank of the mouse.
-
Imaging is performed when the tumor volume reaches approximately 100-150 mm³.
2. Preparation of this compound Solution:
-
Dissolve this compound in a biocompatible solvent such as phosphate-buffered saline (PBS) or a solution containing serum albumin to enhance fluorescence.
-
A typical concentration for intravenous injection is 0.5 mg/mL.[2]
3. Administration of this compound:
-
Anesthetize the mouse using isoflurane.
-
Inject the this compound solution (e.g., 200 µL) intravenously via the tail vein.
4. NIR-II Fluorescence Imaging:
-
Place the anesthetized mouse on the imaging stage of a NIR-II imaging system equipped with an InGaAs camera.
-
Use an excitation laser at approximately 793 nm or 808 nm.[2][3]
-
Set the laser power density to a level that provides sufficient signal without causing tissue damage (e.g., 20 mW/cm²).[2]
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation.
-
Use a long-pass filter (e.g., 900 nm or 1000 nm) to collect the NIR-II fluorescence signal.
5. Image Analysis:
-
Analyze the acquired images to quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to background tissues.
-
Calculate the signal-to-background ratio (SBR) to assess the imaging contrast.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
This compound is a viable and promising fluorescent probe for NIR-II imaging applications. Its enhanced photostability compared to ICG, coupled with its good biocompatibility and the significant increase in fluorescence upon binding to serum albumin, makes it a valuable tool for in vivo research. While its quantum yield in the NIR-II window is lower than some dedicated NIR-II dyes, its accessibility and the extensive research supporting its use provide a solid foundation for its application in preclinical imaging, with a clear potential for clinical translation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific imaging needs.
References
- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IR-820 and IRDye 800CW Near-Infrared Dyes
In the realm of near-infrared (NIR) fluorescence imaging and analysis, the choice of a suitable dye is paramount for achieving high sensitivity and signal-to-noise ratios. This guide provides a detailed, data-supported comparison of two prominent NIR dyes: IR-820 and IRDye 800CW. We will objectively evaluate their chemical properties, performance across various applications, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making an informed decision.
Chemical and Physical Properties
This compound and IRDye 800CW are both cyanine dyes that operate in the 800 nm NIR window, a region advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[1][2] While they share a similar spectral range, their core structures and resulting properties exhibit key differences that influence their suitability for specific applications.
| Property | This compound | IRDye 800CW |
| Molecular Weight | 849.47 g/mol [3][4][5] | 1166.20 g/mol (NHS Ester)[6] |
| Chemical Formula | C₄₆H₅₀ClN₂NaO₆S₂[3][4][5] | C₅₀H₅₄N₃Na₃O₁₇S₄ (NHS Ester)[6] |
| Excitation Max (Ex) | ~710 nm (in PBS/water)[3][4]; ~793-800 nm (in serum/DMSO)[4][7] | ~773-778 nm[8][9] |
| Emission Max (Em) | ~820-829 nm (in water)[3][4][7]; ~858 nm (in serum)[7] | ~792-794 nm[8][9] |
| Quantum Yield (QY) | 0.313% (in water); 2.521% (in 10% FBS)[7] | ~9%[2]; 8.0% (conjugated to albumin)[10] |
| Solubility | Soluble in water and DMSO[3] | High water solubility[1] |
| Common Reactive Forms | Not specified, used as a contrast agent | NHS Ester, DBCO, Carboxylate[6][9][11] |
Performance Comparison
In Vivo Imaging
Both dyes are utilized for in vivo imaging, leveraging the NIR window for enhanced tissue penetration.
-
This compound has been demonstrated as an effective blood pool contrast agent and shows considerable fluorescence intensity in the NIR-II region (900-1700 nm), especially when bound to serum proteins like albumin.[7][12] This binding significantly increases its quantum yield—by approximately sevenfold in 10% fetal bovine serum compared to water—and enhances its brightness and photostability.[7] Studies have shown that this compound can be used for high-resolution cerebrovascular imaging and imaging-guided photothermal therapy of tumors.[7][13] It exhibits good biocompatibility and can be completely excreted from the body over several weeks.[7] In a direct comparison with Indocyanine Green (ICG), this compound showed a significantly more intense fluorescence signal 24 hours after intravenous administration in rats.[13][14]
-
IRDye 800CW is a widely used agent for in vivo optical imaging, often conjugated to targeting molecules like antibodies or peptides.[1] Its high water solubility and salt tolerance make it robust for use in physiological buffers.[1] The dye is known for its exceptional brightness and low background autofluorescence, leading to optimal signal-to-noise ratios for deep tissue imaging.[1] When conjugated to nanocolloidal albumin, IRDye 800CW demonstrates excellent retention in sentinel lymph nodes (SLNs), with no decrease in signal observed after 24 hours, a significant advantage over ICG which can show rapid passage and signal decrease.[10]
Western Blotting
In Western blotting, NIR fluorescence detection offers a quantitative and highly sensitive alternative to traditional chemiluminescence.
-
This compound is less commonly cited for Western blotting applications in the provided search results, as its primary application appears to be in vivo imaging and photothermal therapy.
-
IRDye 800CW is a cornerstone of fluorescent Western blotting.[15] Secondary antibodies conjugated with IRDye 800CW enable highly sensitive detection with a wide linear dynamic range, crucial for accurate protein quantification.[15][16] The stable signal allows for repeated scanning without signal loss. A key advantage is the ability to perform multiplex detection, imaging multiple proteins on the same blot simultaneously by combining IRDye 800CW (800 nm channel) with another dye in a different channel (e.g., IRDye 680RD in the 700 nm channel), which eliminates the need for stripping and re-probing.[15][16] However, one study comparing a novel dye (s775z) found that it outperformed IRDye 800CW-labeled antibodies in brightness and photostability in Western blotting applications.[17]
Flow Cytometry
The use of NIR dyes in flow cytometry is a newer development, aimed at expanding multiplexing capabilities and reducing spectral overlap issues.
-
This compound is now being offered as a directly conjugated antibody for flow cytometry.[18][19] Its key advantages are its excitation primarily by the infrared laser, leading to negligible emission overlap with fluorochromes in the visible spectrum and an ultralow autofluorescence background.[18][20] This makes this compound ideal for use as a lineage or gating marker, moving it away from crowded spectral regions where dim signals of interest may reside.[20]
-
IRDye 800CW is not prominently featured as a standalone dye for flow cytometry in the search results, which focus more on its application in imaging and blotting.
Stability and Photostability
-
This compound demonstrates improved stability compared to ICG, with degradation half-times approximately double those of ICG under various temperature and light conditions in aqueous solutions.[13][14] When dissolved in serum, it exhibits good photostability with no noticeable decrease in emission after 60 minutes of continuous laser irradiation.[7]
-
IRDye 800CW is part of a family of dyes known for their excellent photostability, allowing for robust and repeatable measurements.[1] While highly stable, one comparative study noted that a newer dye, s775z, was 3-6 times more photostable than IRDye 800CW in immunofluorescence experiments.[17]
Experimental Protocols
Protocol 1: General Dye Reconstitution and Handling
This protocol provides general guidelines for preparing stock solutions of NHS ester dyes.
-
Storage: Store lyophilized dye at -20°C, protected from light and moisture.[21]
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Dissolve the dye in high-quality, anhydrous DMSO to a concentration of 10-20 mg/mL.[8][21] For proteins sensitive to DMSO, water can be used, but the resulting solution should be used immediately and not stored.[8][21]
-
Stock Solution Storage: Dye prepared in DMSO is stable for up to two weeks when stored at -20°C, protected from light.[8][21] Avoid repeated freeze-thaw cycles.
Protocol 2: Antibody Conjugation with IRDye 800CW NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on antibodies.
-
Antibody Preparation: Prepare the antibody in an azide-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5.[21] A concentration of 1 mg/mL is common.
-
Molar Ratio Calculation: Determine the desired dye-to-antibody molar ratio. For IgG antibodies (~150 kDa), a final ratio of 1:1 to 2:1 is often optimal.[21][22] Adding more than one dye molecule per mAb can sometimes alter biodistribution in vivo.[22]
-
Reaction: Add the calculated volume of reconstituted IRDye 800CW NHS Ester stock solution to the antibody solution. Incubate the reaction for 2 hours at room temperature (~20°C) with gentle mixing, protected from light.[21][23]
-
Purification: Remove unreacted "free" dye from the conjugate solution. This is critical to prevent high background fluorescence.[11] Use size-exclusion chromatography, such as a commercially available spin desalting column (e.g., PD-10), or perform extensive dialysis against PBS.[21][22]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye). The final concentration can also be determined spectrophotometrically.[21][23]
-
Storage: Store the final conjugate at 4°C, protected from light.[23]
Protocol 3: In Vivo Imaging with this compound
This protocol provides a general guideline for small animal imaging.
-
Reagent Preparation: Freshly prepare a solution of this compound in sterile phosphate-buffered saline (PBS) or another suitable vehicle. A final concentration of 0.2 mM is a common starting point.[4]
-
Animal Model: Use an appropriate animal model for the study (e.g., tumor-bearing mouse).
-
Administration: Inject the this compound solution into the animal. The route of administration will depend on the experimental goal (e.g., intravenous tail vein injection for systemic circulation studies).[4] A typical injection volume is 100 µL for a mouse.[4]
-
Imaging: At desired time points post-injection (e.g., 4, 24, 48 hours), anesthetize the animal and place it in a compatible NIR fluorescence imaging system.[24]
-
Data Acquisition: Acquire images using the appropriate excitation laser (e.g., 793 nm or 808 nm) and emission filters (e.g., >800 nm or specific NIR-II filters).[7]
-
Analysis: Analyze the images to quantify fluorescence intensity in regions of interest (e.g., tumor vs. background tissue) to determine agent accumulation and clearance.
Conclusion
Both this compound and IRDye 800CW are powerful tools for NIR fluorescence applications, but they are optimized for different primary uses.
Choose this compound for:
-
In vivo imaging and angiography where its interaction with serum albumin can be leveraged for enhanced brightness and stability.[7]
-
Photothermal therapy applications due to its efficient heat generation properties.[7][25]
-
Applications in flow cytometry requiring a lineage marker in the far-red spectrum to minimize spectral overlap.[20]
Choose IRDye 800CW for:
-
Quantitative, multiplexed Western blotting , where its high sensitivity, stability, and established protocols provide robust and reliable data.[15]
-
Targeted in vivo imaging when covalently conjugated to antibodies, peptides, or other biomolecules for specific molecular tracking.[1][10]
-
Applications requiring a well-characterized, commercially available dye with multiple reactive chemistries for flexible conjugation.[6][9]
Ultimately, the selection between this compound and IRDye 800CW should be guided by the specific requirements of the experiment, including the intended application, need for conjugation, and desired performance characteristics.
References
- 1. ld.ru [ld.ru]
- 2. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]
- 6. shop.licorbio.com [shop.licorbio.com]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.licorbio.com [shop.licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. licorbio.com [licorbio.com]
- 16. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 17. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. biopharmaboardroom.com [biopharmaboardroom.com]
- 20. beckman.com [beckman.com]
- 21. licorbio.com [licorbio.com]
- 22. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody conjugation [bio-protocol.org]
- 24. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
Confirming Apoptotic Cell Death in IR-820 Photothermal Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental evidence confirming apoptosis as a primary cell death mechanism induced by IR-820 photothermal therapy (PTT). It includes quantitative data from key studies, detailed experimental protocols for assessing apoptosis, and visualizations of the underlying signaling pathways and experimental workflows. This information is intended to assist researchers in designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound PTT.
This compound Photothermal Therapy and the Preference for Apoptosis
Photothermal therapy has emerged as a promising cancer treatment strategy that utilizes near-infrared (NIR) light-absorbing agents to generate localized heat and ablate tumor cells.[1][2] The indocyanine green derivative, this compound, is a potent NIR-absorbing dye that has been successfully encapsulated in various nanoparticle formulations to enhance its stability and tumor accumulation for effective PTT.[2][3]
A critical aspect of PTT is the mechanism of induced cell death. Apoptosis, or programmed cell death, is generally considered a more favorable outcome than necrosis.[1][2] Necrosis can trigger an inflammatory response, potentially promoting tumor recurrence and metastasis.[1] In contrast, apoptosis is a controlled process that avoids inflammation, making it a preferred therapeutic endpoint.[1] Studies have demonstrated that under controlled laser irradiation conditions, this compound PTT primarily induces cell death through apoptosis.[2][3]
Comparative Analysis of Apoptosis Induction
The following table summarizes quantitative data from studies that have investigated the induction of apoptosis by this compound PTT in different cancer cell lines. The primary method for quantifying apoptosis in these studies is flow cytometry following Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Nanoparticle Formulation | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time | Apoptosis Rate (%) | Necrosis Rate (%) | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | PLGA | 10 µM | 808 | 2 | 5 min | >60% (Early + Late Apoptosis) | Not significantly increased | [2] |
| MCF-7 (Breast Cancer) | Lipid-Polymer Hybrid | 20 µM | 808 | 14.1 | 30 s | 52% (Apoptosis) | 0.2% | [1][3] |
| HeLa (Cervical Cancer) | Liposomes (co-encapsulated with PpIX) | Not specified | 793 | 0.1 - 0.4 | Not specified | 70.5% (Synergistic with PDT) | Not specified | [4] |
Experimental Protocol: Apoptosis Assessment via Annexin V/PI Staining and Flow Cytometry
The following is a detailed protocol for assessing apoptosis and necrosis in cancer cells treated with this compound PTT, based on the methodologies reported in the cited literature.
1. Cell Seeding and Treatment:
-
Seed the cancer cells (e.g., MDA-MB-231, MCF-7) in a suitable culture plate (e.g., 24-well plate) at a predetermined density (e.g., 3 x 10⁴ to 3 x 10⁵ cells/well) and allow them to adhere overnight.[1][2]
-
Incubate the cells with the this compound nanoparticle formulation at the desired concentration (e.g., 10-20 µM) for a specific duration (e.g., 3-4 hours).[1][2]
-
As controls, include untreated cells, cells treated with the nanoparticle formulation alone (no laser), and cells exposed to the laser alone (no nanoparticles).[1]
2. Photothermal Treatment:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.[1]
-
Irradiate the designated wells with an NIR laser (e.g., 808 nm) at a specified power density and duration.[1][2]
3. Cell Harvesting and Staining:
-
After a post-irradiation incubation period (e.g., 24 hours), harvest the cells. For adherent cells, this includes collecting the supernatant (containing floating, potentially apoptotic cells) and trypsinizing the attached cells.
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound PTT-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment in this compound PTT.
The Intrinsic Apoptotic Signaling Pathway in this compound Photothermal Therapy
The hyperthermia induced by this compound PTT is believed to trigger the intrinsic (or mitochondrial) pathway of apoptosis.[5] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
The heat stress from PTT is thought to disrupt the balance between these proteins, leading to the activation of Bax and Bak.[6] This activation results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[6][7] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[8] Activated caspase-9 then initiates a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[8] Evidence suggests that this compound PTT-induced apoptosis involves the caspase and poly ADP-ribose polymerase (PARP) pathways.[5]
The following diagram illustrates the proposed intrinsic apoptotic signaling pathway.
Caption: Proposed intrinsic apoptosis pathway in this compound PTT.
Comparison with Alternative Photothermal Agents
While this guide focuses on this compound, it is noteworthy that other photothermal agents, such as gold nanoparticles, also induce apoptosis.[6][9] The underlying mechanism is generally believed to be similar, involving the activation of the intrinsic apoptotic pathway.[6] Future studies directly comparing the apoptotic efficacy and signaling pathways induced by this compound-based nanoparticles and gold-based nanoparticles would provide valuable insights for optimizing PTT strategies.[2]
Conclusion
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genetex.com [genetex.com]
- 8. abcam.com [abcam.com]
- 9. Playing with nanoparticle shapes and laser powers to decide which route to take during photothermal therapy: apoptosis or necrosis? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IR-820: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of IR-820, a cyanine dye, is critical for laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
This compound, also known as New Indocyanine Green, is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3)[1]. Therefore, it must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste management is mandatory.
Key Safety and Handling Information
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
| Property | Recommendation | Source |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, N95 dust mask (US) | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous for water) | [1] |
| Solubility | Soluble in DMSO or methanol | [2] |
| Stability | Stable for at least 2 years after receipt when stored at -20°C | [2] |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound and materials contaminated with it is to never dispose of them down the drain or in the regular trash [3][4]. All waste must be collected for disposal by a certified environmental health and safety (EHS) provider[3][5].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container[6]. Plastic containers are generally preferred[7].
-
The first rinse of any container that held this compound must be collected as hazardous waste[3].
-
Do not mix this compound waste with other incompatible chemical waste streams[3].
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound"[3][6].
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory[6][7]. The containers must be kept closed except when adding waste and should be stored in secondary containment to prevent spills[3][6].
-
Capacity: Do not overfill waste containers; leave at least one inch of headspace to allow for expansion[6].
3. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a prolonged period (e.g., up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup[6][7].
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated during a typical laboratory workflow.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]
- 2. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling IR-820
For Immediate Reference: Essential Safety and Handling of IR-820
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with the near-infrared dye, this compound. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is non-negotiable. The minimum required PPE includes:
-
Respiratory Protection: An N95-rated dust mask is essential to prevent inhalation of fine particles.[1]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect against airborne particles and potential splashes.
-
Hand Protection: Nitrile gloves are recommended for incidental splash protection when working with this compound solutions.[1] Given that this compound is often dissolved in solvents like dimethyl sulfoxide (DMSO) or methanol, it is crucial to use gloves with appropriate chemical resistance. Nitrile gloves provide good short-term protection against these solvents. Always change gloves immediately after contamination.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
Hazard and Safety Data Summary
A clear understanding of the physical and toxicological properties of this compound is the foundation of safe handling.
| Property | Value | Source |
| Physical State | Solid, Powder | MedchemExpress |
| Appearance | Dark green to black powder | MedchemExpress |
| Solubility | DMSO, Methanol, Water | TargetMol, MedchemExpress |
| Storage Temperature | -20°C for long-term storage of powder and stock solutions | TargetMol, MedchemExpress |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich |
| Toxicity | In-vivo studies in mice suggest negligible toxicity and good biocompatibility. Specific oral LD50 data is not readily available in public sources. | NIH |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Personal Protective Equipment (PPE) Selection Logic
Choosing the correct PPE is a critical step in mitigating risks. The following decision tree illustrates the selection process based on the handling procedure.
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, a common procedure for many in-vitro and in-vivo applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Pre-handling Preparations:
-
Ensure all necessary PPE is worn correctly.
-
Work in a chemical fume hood or a well-ventilated area to minimize inhalation of the powder.
-
Since this compound is photosensitive, minimize exposure to light by working in a dimly lit area or by wrapping containers in aluminum foil.
-
-
Weighing the this compound Powder:
-
Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, the molecular weight of this compound (approximately 849.47 g/mol ) will be needed for accurate calculations. For example, to make 1 mL of a 10 mM solution, you would need 8.49 mg of this compound.
-
-
Dissolving the this compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely.
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear, dark green color.
-
-
Storage of the Stock Solution:
-
For short-term storage (up to one month), the stock solution can be stored at -20°C.[2]
-
For long-term storage (up to six months), it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Always protect the stock solution from light.
-
Disposal Plan
All materials contaminated with this compound, including unused solutions, contaminated gloves, pipette tips, and vials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste," "this compound," and the primary solvent used (e.g., DMSO).
-
Disposal Route: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour this compound solutions down the drain, as it is classified as highly hazardous to aquatic life. Your institution's Environmental Health and Safety (EHS) department will provide guidance on the proper disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
